N-Butylmaleimide
Description
The exact mass of the compound N-Butylmaleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407144. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Butylmaleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butylmaleimide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCNDJVEUEFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-90-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60949527 | |
| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-09-3, 26714-90-9 | |
| Record name | N-Butylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC407144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Butylmaleimide: A Technical Guide to its Chemical Properties, Structure, and Biological Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of N-Butylmaleimide. The information is tailored for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of its mechanism of action.
Chemical Properties and Structure
N-Butylmaleimide is a chemical compound characterized by a butyl group attached to the nitrogen atom of a maleimide ring. The maleimide functional group, an α,β-unsaturated carbonyl, is the primary determinant of its chemical reactivity.
Physicochemical Properties
The key physicochemical properties of N-Butylmaleimide are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 2973-09-3 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not readily available |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | Not readily available |
| Solubility | Soluble in organic solvents |
Chemical Structure
The structure of N-Butylmaleimide consists of a five-membered pyrrole-2,5-dione ring, where the nitrogen atom is substituted with a butyl group. The electrophilic nature of the double bond in the maleimide ring is central to its reactivity.
Experimental Protocols: Synthesis of N-Butylmaleimide
A common method for the synthesis of N-substituted maleimides involves a two-step process starting from maleic anhydride. The following is a detailed experimental protocol for the synthesis of N-Butylmaleimide.
Materials and Reagents
-
Maleic anhydride
-
n-Butylamine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Step-by-Step Procedure
Step 1: Formation of N-Butylmaleamic Acid
-
In a suitable reaction vessel, dissolve maleic anhydride in a suitable solvent.
-
Slowly add an equimolar amount of n-butylamine to the solution while stirring.
-
The reaction is typically exothermic and proceeds readily at room temperature to form N-butylmaleamic acid.
-
The intermediate product can be isolated by precipitation or used directly in the next step.
Step 2: Cyclization to N-Butylmaleimide
-
To the N-butylmaleamic acid, add anhydrous sodium acetate and acetic anhydride.
-
Heat the mixture, for example, at 85-90°C for 30 minutes, to induce cyclization through dehydration.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with water and then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain N-Butylmaleimide as an oil.
The workflow for this synthesis is illustrated in the diagram below.
Biological Activity and Mechanism of Action
While specific signaling pathways directly modulated by N-Butylmaleimide are not extensively documented in publicly available literature, the biological activity of the maleimide class of compounds is well-understood to stem from their high reactivity towards thiol groups.
Covalent Modification of Cysteine Residues
The primary mechanism of action of N-Butylmaleimide in a biological context is the covalent modification of cysteine residues in proteins. The electrophilic double bond of the maleimide ring readily undergoes a Michael addition reaction with the nucleophilic thiol group of cysteine, forming a stable thioether bond.
This irreversible modification can have profound effects on protein function, including:
-
Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric site of an enzyme, its catalytic activity can be inhibited.
-
Disruption of Protein-Protein Interactions: Cysteine residues at the interface of protein complexes can be crucial for their interaction. Covalent modification can disrupt these interactions and interfere with cellular signaling.
-
Alteration of Protein Conformation: The addition of the N-Butylmaleimide moiety can induce conformational changes in a protein, leading to its inactivation or altered function.
The general mechanism of this covalent modification is depicted below.
Potential Impact on Signaling Pathways
Given its reactivity towards cysteine residues, N-Butylmaleimide has the potential to modulate a variety of cellular signaling pathways. Many key proteins in signaling cascades, such as kinases, phosphatases, and transcription factors, contain reactive cysteine residues that are critical for their function. By covalently modifying these proteins, N-Butylmaleimide could disrupt normal signal transduction.
The following diagram illustrates a generalized model of how N-Butylmaleimide could inhibit a signaling pathway through the inactivation of a key signaling protein. It is important to note that this is a hypothetical representation, as specific pathway targets of N-Butylmaleimide have not been definitively identified in the reviewed literature.
Conclusion
N-Butylmaleimide is a valuable research chemical primarily due to the reactive nature of its maleimide group. Its ability to selectively and covalently modify cysteine residues makes it a useful tool for studying protein function and a potential lead scaffold in drug development. While its specific interactions with cellular signaling pathways remain an area for further investigation, its fundamental mechanism of action provides a strong basis for its observed biological effects. This guide provides a foundational understanding of N-Butylmaleimide for researchers and scientists working at the interface of chemistry and biology.
An In-depth Technical Guide to N-Butylmaleimide
This guide provides an overview of the core physicochemical properties and a representative synthetic protocol for N-Butylmaleimide, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical Data
N-Butylmaleimide is a chemical compound with specific properties that are crucial for its application in various research and development settings. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C8H11NO2 | [1] |
| Molecular Weight | 153.18 g/mol | [1][2][3] |
| IUPAC Name | 1-butylpyrrole-2,5-dione | [1] |
| CAS Number | 2973-09-3 | [1] |
Experimental Protocols
The following section details a common method for the synthesis of N-Butylmaleimide, providing a procedural basis for its laboratory preparation.
Synthesis of N-Butylmaleimide
This protocol describes the synthesis of N-Butylmaleimide from maleic anhydride and n-butylamine. The process involves the formation of N-butylmaleamic acid, followed by cyclization to yield the final product.[4]
Materials:
-
Maleic anhydride
-
n-Butylamine
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Deionized water
-
Dichloromethane (CH2Cl2)
Procedure:
-
Formation of N-butylmaleamic acid: Maleic anhydride is reacted with n-butylamine.
-
Cyclization: A mixture containing 12.0 g (0.07 mol) of the resulting N-butylmaleamic acid, 2.7 g of anhydrous sodium acetate, and 29 mL of acetic anhydride is heated to 85-90°C for 30 minutes.[4]
-
Quenching: The solution is then cooled to 40°C and poured into 55 mL of water. The mixture is stirred at room temperature for 15 minutes and then diluted to 275 mL, which results in the precipitation of a dark oil.[4]
-
Extraction: The product is extracted from the aqueous mixture using 100 mL of dichloromethane, followed by an additional 25 mL of dichloromethane.[4]
-
Isolation: The solvent is evaporated from the combined organic layers to yield 9.9 g of N-Butylmaleimide as an oil.[4]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-Butylmaleimide.
Caption: Workflow for the synthesis of N-Butylmaleimide.
References
Unraveling the Identity of CAS Number 2973-09-3
An extensive search for the chemical entity associated with CAS number 2973-09-3 has yielded no direct matches, suggesting that this identifier may be incorrect, obsolete, or belongs to a compound not widely documented in public chemical databases. The search results, however, consistently point towards several other chemical compounds, indicating a potential misidentification or typographical error in the provided CAS number.
Subsequent investigations into similar numerical sequences and related chemical structures have highlighted two primary groups of compounds that may be the intended subject of inquiry: 2,2-Dibromo-2-cyanoacetamide (DBNPA) and various substituted bromobenzaldehydes. This guide will briefly touch upon the properties of these compounds, which are frequently associated with similar CAS numbers, to aid in the potential identification of the user's target molecule.
Potential Candidate 1: 2,2-Dibromo-2-cyanoacetamide (DBNPA)
A prominent compound appearing in searches for similar CAS numbers is 2,2-Dibromo-2-cyanoacetamide, more commonly known as DBNPA. This biocide is widely used for its fast-acting and broad-spectrum antimicrobial properties.
Table 1: Physicochemical Properties of DBNPA (CAS: 10222-01-2)
| Property | Value | Reference |
| Molecular Formula | C₃H₂Br₂N₂O | [][2] |
| Molecular Weight | 241.87 g/mol | [][2] |
| Appearance | White to off-white crystalline solid or powder | [][2][3] |
| Melting Point | 122-125 °C | [][2][3] |
| Solubility | Slightly soluble in water (1.5 g/100 g at 25°C); soluble in organic solvents like acetone, ethanol, and benzene. | [][2][3] |
| Stability | Stable in acidic conditions, but hydrolyzes in alkaline solutions.[] Degradation is accelerated by heat, ultraviolet light, and fluorescent light.[] | [] |
DBNPA's primary application lies in controlling microbial growth in various industrial water systems, including cooling towers, pulp and paper mills, and oil recovery systems.[][2][4] It is also utilized as a preservative in the manufacturing of paper, adhesives, and coatings.[2]
Mechanism of Action
DBNPA functions as a potent electrophile.[2] Its antimicrobial activity stems from its rapid reaction with nucleophilic components within microbial cells, particularly sulfur-containing groups in essential proteins and enzymes.[2] This interaction disrupts critical cellular processes, leading to the inhibition of growth and ultimately, cell death.[2][4]
Potential Candidate 2: Substituted Bromobenzaldehydes
Searches for numerically similar CAS numbers also frequently returned results for various brominated hydroxybenzaldehydes. These compounds are often used as intermediates in organic synthesis, particularly in the pharmaceutical industry.
Table 2: Properties of Select Bromobenzaldehyde Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
| 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | C₇H₅BrO₂ | 201.02 g/mol | Precursor in the synthesis of various pharmaceutical agents, including inhibitors for PDE4 and Bcl-XL.[5][6] |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | C₈H₇BrO₃ | 231.05 g/mol | Used in the synthesis of galanthamine, an acetylcholinesterase inhibitor for Alzheimer's disease treatment.[][8] |
The reactivity of these compounds is largely dictated by the functional groups present on the benzene ring—the aldehyde, hydroxyl, and bromo groups—which allow for a variety of chemical transformations.[8][9]
Conclusion
While a definitive guide on the properties of CAS number 2973-09-3 cannot be provided due to the lack of available information, it is highly probable that the intended compound is either 2,2-Dibromo-2-cyanoacetamide (DBNPA, CAS: 10222-01-2) or a substituted bromobenzaldehyde such as 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0) or 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS: 2973-59-3). Researchers, scientists, and drug development professionals are encouraged to verify the CAS number of their compound of interest to ensure they are consulting the correct safety and technical data.
References
- 2. DBNPA - Wikipedia [en.wikipedia.org]
- 3. 2,2-Dibromo-2-cyanoacetamide | 10222-01-2 [chemicalbook.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 8. CAS 2973-59-3: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
Spectral and Mechanistic Insights into 1-Butylpyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 1-butylpyrrole-2,5-dione, also known as N-butylmaleimide. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are presented, along with standardized experimental protocols for data acquisition. Furthermore, this guide explores the mechanistic relevance of the maleimide scaffold in drug development, focusing on its role in modulating key signaling pathways implicated in cancer.
Spectroscopic Data
The following sections provide tabulated ¹H and ¹³C NMR chemical shifts and a summary of key IR absorption bands for 1-butylpyrrole-2,5-dione. This data is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data were obtained in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of 1-Butylpyrrole-2,5-dione in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.66 | s | 2H | HC=CH |
| 3.51 | t | 2H | N-CH₂ |
| 1.57 | m | 2H | N-CH₂-CH₂ |
| 1.30 | m | 2H | N-(CH₂)₂-CH₂ |
| 0.92 | t | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of 1-Butylpyrrole-2,5-dione in CDCl₃
| Chemical Shift (δ ppm) | Assignment |
| 170.9 | C=O |
| 134.0 | HC=CH |
| 37.9 | N-CH₂ |
| 30.9 | N-CH₂-CH₂ |
| 19.9 | N-(CH₂)₂-CH₂ |
| 13.6 | CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum of N-substituted maleimides displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table summarizes the expected key peaks for 1-butylpyrrole-2,5-dione.
Table 3: Key IR Absorption Bands for 1-Butylpyrrole-2,5-dione
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| ~1770 | Strong | C=O stretch (asymmetric) |
| ~1700 | Strong | C=O stretch (symmetric) |
| ~1400 | Medium | C-N stretch |
| ~830 | Medium | =C-H bend (out-of-plane) |
| ~695 | Medium | Ring deformation |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectral data, representing standard practices in the field.
NMR Spectroscopy Protocol
Sample Preparation: A sample of 1-butylpyrrole-2,5-dione (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.28 s
-
Spectral width: 10 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Spectral width: 220 ppm
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Sample Preparation: For a liquid sample like 1-butylpyrrole-2,5-dione, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly onto the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or clean KBr plates/ATR crystal) is recorded prior to the sample scan and automatically subtracted from the sample spectrum.
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Role in Drug Development: Signaling Pathway Modulation
While specific studies on the biological signaling pathways directly modulated by 1-butylpyrrole-2,5-dione are not extensively documented, the maleimide scaffold is a well-established pharmacophore in drug development, particularly in oncology. Maleimide derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer cells.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers, making it an attractive target for anticancer drug development. Maleimide-containing compounds have been identified as potent inhibitors of this pathway.
Inhibition of mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer, promoting tumor growth. Derivatives of maleimides have been investigated for their ability to inhibit this critical pathway, often by targeting upstream components like PI3K and Akt.
The diagrams above illustrate the simplified signaling cascades and the points of inhibition by maleimide derivatives. The electrophilic nature of the maleimide ring allows it to react with nucleophilic residues, such as cysteine, in the active sites of kinases and other proteins within these pathways, leading to their inactivation.
Conclusion
This technical guide provides essential spectral data for the characterization of 1-butylpyrrole-2,5-dione and outlines standard protocols for data acquisition. The presented information on the role of the maleimide scaffold in inhibiting key cancer-related signaling pathways underscores the potential of this class of compounds in drug discovery and development. The provided data and workflows are intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and medicine.
N-Butylmaleimide Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of N-Butylmaleimide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in the field of drug development, this document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice.
Summary of Solubility Data
The solubility of N-Butylmaleimide and its analogs is presented below. The data for related compounds, N-Ethylmaleimide and N-tert-Butylmaleimide, are included to provide a reasonable estimation of N-Butylmaleimide's solubility characteristics. It is anticipated that N-Butylmaleimide will exhibit low solubility in water and high solubility in DMSO.
| Compound | Solvent | Solubility | Temperature | Source |
| N-Butylmaleimide | Water | No data available | - | [1] |
| N-Butylmaleimide | DMSO | No data available | - | |
| N-Ethylmaleimide | Water | 1 g/L | 20 °C | [2] |
| slightly soluble | 20 °C | |||
| N-Ethylmaleimide | DMSO | 100 mg/mL | - | [3] |
| N-tert-Butylmaleimide | Water | limited solubility | - | [4] |
| N-tert-Butylmaleimide | Organic Solvents | soluble | - | [4] |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of N-Butylmaleimide, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
N-Butylmaleimide
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of N-Butylmaleimide of a known concentration in the chosen solvent (DMSO or water).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Use these standard solutions to generate a calibration curve using the analytical method of choice (HPLC or UV-Vis spectroscopy).
-
-
Sample Preparation (Saturated Solution):
-
Add an excess amount of N-Butylmaleimide to a known volume of the solvent (DMSO or water) in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After the incubation period, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of N-Butylmaleimide.
-
-
Calculation of Solubility:
-
Calculate the concentration of N-Butylmaleimide in the original saturated solution by multiplying the measured concentration by the dilution factor.
-
The resulting value is the solubility of N-Butylmaleimide in the specific solvent at the tested temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of N-Butylmaleimide.
Caption: Experimental workflow for determining N-Butylmaleimide solubility.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butylmaleimide is a versatile chemical compound characterized by the presence of a reactive maleimide ring attached to a butyl group. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its key reactions, and its applications, particularly in the realm of bioconjugation and drug delivery. The information is presented to support researchers and professionals in leveraging the unique reactivity of N-Butylmaleimide for advanced scientific applications.
Physical and Chemical Properties
N-Butylmaleimide (CAS No: 2973-09-3) is a colorless to light yellow liquid under standard conditions.[] Its core structure consists of a five-membered pyrrole-2,5-dione ring N-substituted with a butyl chain. This structure imparts a unique combination of reactivity and solubility.
Physical Properties
The key physical properties of N-Butylmaleimide are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [][2][3][4] |
| Molecular Weight | 153.18 g/mol | [][3][4] |
| Appearance | Colorless to light yellow liquid | [][2] |
| Boiling Point | 243.5 °C at 760 mmHg | [5] |
| Density | 1.12 g/cm³ | [5] |
| Vapor Pressure | 0.0319 mmHg at 25 °C | [5] |
| Flash Point | 97.2 °C | [5] |
| Solubility | Soluble in acetone, chloroform, DMSO, DMF; Limited solubility in water. | [2] |
Spectral Data
The structural identity of N-Butylmaleimide can be confirmed through various spectroscopic techniques. The characteristic spectral data are presented below.
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.66 (s, 2H, CH=), 3.51 (m, 2H, N-CH₂), 1.57 (m, 2H, CH₂), 1.30 (m, 2H, CH₂), 0.92 (tr, 3H, CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 170.8, 134.1, 37.9, 31.0, 19.9, 13.6 |
| GC-MS | m/z: 153 (M+), 110, 98, 56 |
Chemical Reactivity and Experimental Protocols
The chemical behavior of N-Butylmaleimide is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it highly susceptible to nucleophilic attack, underpinning its utility in various chemical transformations.
Michael Addition
The Michael addition is a cornerstone reaction of maleimides, particularly with thiols. This reaction is highly efficient and specific, forming a stable thioether bond, which is extensively utilized in bioconjugation.[6][7]
-
Materials:
-
N-Butylmaleimide
-
Thiol-containing compound (e.g., cysteine-containing peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching solution (optional): 1 M L-cysteine in PBS
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Dissolve the thiol-containing compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of N-Butylmaleimide in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the N-Butylmaleimide stock solution to the buffered solution of the thiol-containing compound with gentle stirring.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench any unreacted N-Butylmaleimide by adding a 5-fold molar excess of the quenching solution and incubating for 15 minutes.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Characterize the conjugate using mass spectrometry and UV-Vis spectroscopy.
-
Caption: Michael addition of a thiol to N-Butylmaleimide.
Diels-Alder Reaction
N-Butylmaleimide can act as a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. This reaction is a powerful tool for the construction of six-membered rings.
-
Materials:
-
N-Butylmaleimide
-
Furan (freshly distilled)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Butylmaleimide (1.0 eq) in anhydrous toluene.
-
Add a 3-fold molar excess of furan to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the exo and endo cycloadducts.
-
Characterize the products by ¹H NMR and ¹³C NMR spectroscopy to determine the endo/exo ratio.
-
Caption: Diels-Alder reaction of N-Butylmaleimide with furan.
Free-Radical Polymerization
The double bond in the maleimide ring allows N-Butylmaleimide to undergo free-radical polymerization, either as a homopolymer or as a comonomer with other vinyl monomers, leading to polymers with high thermal stability.
-
Materials:
-
N-Butylmaleimide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Procedure:
-
Dissolve N-Butylmaleimide and a catalytic amount of AIBN (typically 1 mol% with respect to the monomer) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for structural confirmation.
-
Caption: Free-radical polymerization of N-Butylmaleimide.
Applications in Drug Development
The highly selective reactivity of the maleimide moiety with thiols makes N-Butylmaleimide and its derivatives valuable reagents in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs).[8][9][10]
In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. The maleimide group can be incorporated into the linker, enabling the conjugation of the drug-linker complex to cysteine residues on the antibody.[8] This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.[9]
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Safety and Handling
N-Butylmaleimide is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
N-Butylmaleimide is a valuable building block in organic synthesis and materials science. Its well-defined physical properties and the predictable reactivity of the maleimide ring, particularly in Michael additions, Diels-Alder reactions, and polymerizations, make it a versatile tool for researchers. The applications of N-Butylmaleimide, especially in the burgeoning field of bioconjugation for targeted drug delivery, highlight its significance in modern chemical and pharmaceutical research. This guide provides the foundational knowledge and practical protocols to effectively utilize N-Butylmaleimide in various scientific endeavors.
References
- 2. CAS 2973-09-3: N-Butylmaleimide | CymitQuimica [cymitquimica.com]
- 3. N-Butylmaleimide CAS#: 2973-09-3 [m.chemicalbook.com]
- 4. N-Butylmaleimide | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of N-Butylmaleimide with Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical interaction between N-Butylmaleimide and thiol-containing molecules. It details the core reaction mechanism, optimal conditions, potential side reactions, and applications in bioconjugation and drug development, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: The Michael Addition
The reaction between N-Butylmaleimide and a thiol proceeds through a highly efficient and selective mechanism known as a Michael addition.[1] In this reaction, the nucleophilic thiol group, specifically in its deprotonated thiolate anion form (R-S⁻), attacks one of the electron-deficient carbon atoms of the α,β-unsaturated carbonyl system within the maleimide ring.[2] This process results in the formation of a stable, covalent thioether bond, creating a succinimidyl thioether linkage.[1][2]
The reaction is highly favored under mild, physiological conditions and is considered a "click chemistry" reaction due to its high yield, specificity, and the simplicity of the reaction conditions.[1][2] The primary reactive species for this conjugation in the context of proteins is the sulfhydryl group of cysteine residues.[3]
Caption: The Michael addition mechanism of N-Butylmaleimide and a thiol.
Quantitative Data and Reaction Parameters
The efficiency and specificity of the N-Butylmaleimide-thiol reaction are critically dependent on several parameters. Optimizing these conditions is essential for successful bioconjugation.
| Parameter | Optimal Range/Condition | Effect | Citation(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) and maleimide stability. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. | [4][5][6][7] |
| < 6.5 | Reaction rate is significantly reduced due to the protonation of the thiol group, decreasing its nucleophilicity. | [4][5] | |
| > 7.5 | Increased rate of maleimide hydrolysis and competitive reaction with primary amines (e.g., lysine residues), leading to loss of selectivity. | [4][5][7] | |
| Temperature | 4°C to 25°C (Room Temperature) | Reactions at room temperature are faster (30 min - 2 hours). 4°C is used for sensitive biomolecules to minimize degradation, with longer reaction times (overnight). | [6] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of maleimide is typically used to drive the reaction to completion, especially in protein labeling. | [6] |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) | Polar solvents facilitate the formation of the reactive thiolate ion. | [4] |
| Anhydrous DMSO or DMF | Used for dissolving maleimide reagents before addition to the aqueous reaction buffer. | [4] |
Potential Side Reactions and Instability
While the maleimide-thiol reaction is highly selective, several side reactions can occur, which may impact the homogeneity and stability of the resulting conjugate.
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, which increases with pH. This opens the ring to form a non-reactive maleamic acid derivative, reducing the conjugation yield.[5]
-
Reaction with Amines: At a pH above 7.5, N-Butylmaleimide can react with primary amines, such as the side chain of lysine residues in proteins.[5][7]
-
Retro-Michael Reaction: The Michael addition is reversible, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction. This is particularly relevant in vivo, where high concentrations of endogenous thiols like glutathione can lead to thiol exchange and potential off-target effects.[8][9]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, an intramolecular rearrangement can occur, forming a stable six-membered thiazine ring.[7]
Caption: Competing side reactions in maleimide-thiol conjugation.
Detailed Experimental Protocols
This section provides a general protocol for the conjugation of N-Butylmaleimide to a thiol-containing protein.
Materials
-
Thiol-containing protein (1-10 mg/mL)
-
N-Butylmaleimide
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5).[4]
-
Anhydrous DMSO or DMF
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.
-
Desalting column or dialysis equipment for purification.
Protocol for Protein Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Optional (Disulfide Reduction): If the protein's cysteine residues are in disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-60 minutes at room temperature.[4] Note: Avoid DTT unless it is removed prior to adding the maleimide, as it will compete in the reaction.
-
-
N-Butylmaleimide Solution Preparation:
-
Allow the N-Butylmaleimide to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[4]
-
-
Conjugation Reaction:
-
Add the N-Butylmaleimide stock solution to the protein solution to achieve a 10-20 fold molar excess. Add the maleimide solution dropwise while gently stirring.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the specific maleimide derivative is light-sensitive, protect the reaction from light.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to react with any excess N-Butylmaleimide.
-
-
Purification of the Conjugate:
-
Remove unreacted N-Butylmaleimide and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Experimental Workflow Diagram
Caption: A typical workflow for protein conjugation with N-Butylmaleimide.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
N-Butylmaleimide and other maleimide derivatives are instrumental in the development of targeted therapies, most notably Antibody-Drug Conjugates (ADCs). In this application, the maleimide function serves as a key component of a linker used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody specifically targets antigens on the surface of cancer cells, delivering the drug directly to the tumor site. This targeted delivery mechanism aims to increase the therapeutic efficacy of the drug while minimizing systemic toxicity.
The stability of the thioether bond formed by the maleimide-thiol reaction is crucial for the success of an ADC. Premature release of the drug in circulation due to the retro-Michael reaction can lead to off-target toxicity.[8] Strategies to improve the stability of the linkage, such as the use of maleimides with electron-withdrawing N-substituents to accelerate stabilizing hydrolysis of the succinimide ring, are an active area of research.[8]
Caption: Targeted delivery of a cytotoxic drug via an Antibody-Drug Conjugate.
References
- 1. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Michael Addition Reaction of N-Butylmaleimide
The Michael addition reaction, a cornerstone of organic chemistry, offers a powerful method for forming carbon-carbon and carbon-heteroatom bonds. When applied to N-substituted maleimides, such as N-Butylmaleimide, this reaction becomes a critical tool in bioconjugation, drug delivery, and the synthesis of complex pharmaceutical intermediates.[1][2] Its high efficiency, selectivity, and mild reaction conditions have cemented its role in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2][3]
This technical guide provides a comprehensive overview of the Michael addition reaction involving N-Butylmaleimide. It covers the core chemical principles, critical reaction parameters, detailed experimental protocols, and the stability of the resulting adducts, with a focus on applications relevant to the pharmaceutical and life sciences industries.
Core Chemistry: The Michael Addition Mechanism
The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[4] The maleimide ring, with its two electron-withdrawing carbonyl groups, renders the carbon-carbon double bond highly electrophilic and susceptible to attack.[3]
The most prevalent application in drug development is the reaction with a thiol (thia-Michael addition), typically from a cysteine residue in a protein.[5] The reaction proceeds via a nucleophilic attack by the thiolate anion (RS⁻) on one of the carbons of the double bond, forming a stable covalent thioether bond.[6] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][7] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[5]
The general mechanism can be visualized as a two-step process:
-
Deprotonation: A base or a polar solvent facilitates the deprotonation of the nucleophile (e.g., a thiol, R-SH) to its more reactive form (e.g., the thiolate anion, RS⁻).[5][8]
-
Nucleophilic Attack: The activated nucleophile attacks the β-carbon of the maleimide's double bond, breaking the π-bond and forming an enolate intermediate, which is subsequently protonated to yield the final succinimidyl thioether product.
Caption: General mechanism of the Michael addition to N-Butylmaleimide.
Asymmetric Michael Addition: Creating Chiral Centers
Beyond simple conjugation, the Michael addition to N-substituted maleimides is a powerful method for creating new chiral centers, which is crucial for synthesizing optically pure pharmaceutical compounds.[1] This is often achieved using chiral organocatalysts, such as primary amines, amino acids, or their derivatives.[1][9]
In these reactions, aldehydes or ketones act as the nucleophiles. The organocatalyst reacts with the aldehyde to form a transient, nucleophilic enamine, which then attacks the maleimide. The chiral environment provided by the catalyst directs the attack to one face of the maleimide, resulting in a product with high enantiomeric excess (ee).[9] While many studies use model substrates like N-phenylmaleimide or N-benzylmaleimide, the principles are directly applicable to N-Butylmaleimide.[1][10]
Table 1: Organocatalyzed Asymmetric Michael Addition to N-Substituted Maleimides (Note: Data from analogous N-substituted maleimides are presented to illustrate catalyst performance.)
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Isobutyraldehyde | N-Phenylmaleimide | (R,R)-Thiourea catalyst (0.01) | Water | 1 | >97 | 99 | [9] |
| Isobutyraldehyde | N-Phenylmaleimide | Phenylalanine-β-Alanine (10) | Dichloromethane | 24 | 77 | 76 (88:12 er) | [11] |
| Isobutyraldehyde | N-Benzylmaleimide | β-Amino Acid (10) | Chloroform | 24 | 93 | 96 | [12] |
| Cyclohexanone | N-Phenylmaleimide | Proline-Squaramide (10) | Dichloromethane | 24 | 98 | 96 | [12] |
Key Reaction Parameters and Potential Side Reactions
Successful implementation requires careful control over several parameters to maximize yield and minimize undesirable side reactions.
The pH of the reaction medium is critical, especially for thiol-maleimide conjugations.
-
pH 6.5 - 7.5: This is the optimal range for selective reaction with thiols. In this window, a sufficient population of the more nucleophilic thiolate anion exists to drive the reaction forward, while minimizing side reactions with amines (e.g., lysine residues).[5][7]
-
pH > 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis into an unreactive maleamic acid.[6][7] Additionally, the competitive reaction with primary amines becomes more significant, reducing the selectivity of the conjugation.[5]
The choice of solvent is important for reagent solubility and reaction kinetics.
-
Aqueous Buffers: Polar solvents like phosphate-buffered saline (PBS) or HEPES are standard for bioconjugation, as they facilitate the formation of the reactive thiolate ion without needing an external catalyst.[5]
-
Organic Solvents: For organocatalyzed reactions involving less polar reagents, solvents like Dichloromethane (DCM), Chloroform, or Toluene are commonly used.[9][13] Water-miscible co-solvents such as DMSO or DMF can be used to dissolve poorly soluble maleimide reagents before addition to an aqueous buffer.[7]
The thioether bond formed in the Michael addition is generally considered stable. However, it can undergo a retro-Michael reaction , where the bond breaks and reforms the original thiol and maleimide.[7][14] This is a significant concern in biological systems, where high concentrations of endogenous thiols like glutathione can lead to an exchange reaction, potentially causing off-target effects.[15]
Two competing pathways determine the long-term fate of the conjugate:
-
Retro-Michael Reaction (Reversible): Leads to potential instability and thiol exchange.[15]
-
Succinimide Ring Hydrolysis (Irreversible): The succinimide ring can be hydrolyzed to form a stable succinamic acid thioether. This product is resistant to the retro-Michael reaction, effectively locking the conjugate in a stable form.[7]
Caption: Stability pathways of the maleimide-thiol Michael adduct.
Table 2: Stability of N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione (This data illustrates how the N-substituent and thiol structure influence stability and the rate of thiol exchange.)
| Maleimide Adduct | Thiol Partner | Half-life of Conversion (h) | Extent of Conversion (%) | Reference |
| N-Ethylmaleimide (NEM) | 4-Mercaptophenylacetic acid | 18 | 12.3 | [15] |
| N-Phenylmaleimide (NPM) | 4-Mercaptophenylacetic acid | 3.1 | 89.5 | [15] |
| N-Aminoethylmaleimide (NAEM) | 4-Mercaptophenylacetic acid | 3.6 | 85.0 | [15] |
Experimental Protocols
The following sections provide generalized methodologies for key experiments. Researchers should optimize these protocols for their specific molecules and applications.
This protocol describes the labeling of a thiol-containing biomolecule (e.g., a protein with cysteine residues) with an N-Butylmaleimide-functionalized reagent.
-
Preparation of Biomolecule:
-
Dissolve the biomolecule in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.2.[7]
-
-
Reduction of Disulfides (Optional):
-
If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7]
-
Incubate for 30 minutes at room temperature.
-
If a thiol-containing reducing agent (e.g., DTT) is used, it must be removed via a desalting column before proceeding.[7]
-
-
Preparation of N-Butylmaleimide Reagent:
-
Prepare a stock solution (e.g., 10 mM) of the N-Butylmaleimide reagent in an anhydrous, water-miscible solvent like DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
Add the N-Butylmaleimide stock solution to the biomolecule solution to achieve a 10- to 20-fold molar excess of the maleimide.[7]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
Add a small-molecule thiol (e.g., L-cysteine) to react with and cap any excess N-Butylmaleimide reagent.[7]
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Caption: Experimental workflow for a typical thiol-maleimide bioconjugation.
This protocol is a general guide for the addition of an aldehyde to N-Butylmaleimide using a chiral primary amine-based catalyst.
-
Reaction Setup:
-
To a vial, add the N-substituted maleimide (e.g., N-Butylmaleimide, 1.0 mmol) and the chiral organocatalyst (0.01 - 0.1 mmol, 1-10 mol%).[9]
-
-
Solvent and Reagent Addition:
-
Add the appropriate solvent (e.g., water, 0.1 mL).[9]
-
Add the aldehyde (e.g., isobutyraldehyde, 3.0 mmol) and stir the mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product using silica gel column chromatography.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC.[9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. ijsdr.org [ijsdr.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Hydrolysis of N-Butylmaleimide: A pH-Dependent Stability Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The stability of the maleimide moiety is a critical parameter in the development of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. N-Butylmaleimide, as a representative N-alkylmaleimide, is susceptible to hydrolysis, a process that leads to the opening of the maleimide ring to form a non-reactive maleamic acid derivative. This conversion can impact the efficacy and homogeneity of the final conjugate. The rate of this hydrolysis is profoundly influenced by pH, with significantly greater instability observed under neutral to alkaline conditions. Understanding the kinetics of N-Butylmaleimide hydrolysis across a range of pH values is therefore essential for optimizing conjugation reactions, formulation strategies, and storage conditions.
pH-Dependent Hydrolysis Kinetics of N-Alkylmaleimides
While specific kinetic data for N-Butylmaleimide is not extensively available in the public domain, the hydrolysis rates of closely related N-alkylmaleimides provide a strong indication of its stability profile. The hydrolysis is understood to be a bimolecular mechanism involving the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring.[1] This base-catalyzed hydrolysis means that the rate of ring-opening increases with increasing pH.[2][3]
Below is a summary of hydrolysis rate data for various N-alkylmaleimides at different pH values, which serves as a valuable proxy for estimating the behavior of N-Butylmaleimide.
| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 8armPEG10k-maleimide | 5.5 | 37 | Extremely slow hydrolysis | - | [2] |
| 8armPEG10k-maleimide | 7.4 | 20 | 1.24 x 10⁻⁵ s⁻¹ | ~15.5 hours | [2] |
| 8armPEG10k-maleimide | 7.4 | 37 | 6.55 x 10⁻⁵ s⁻¹ | ~2.9 hours | [2] |
| 8armPEG10k-maleimide | 9.0 | 37 | Rapid hydrolysis | - | [2] |
| N-methyl dibromomaleimide | - | - | - | 17.9 min | [4] |
Note: The data presented is for N-alkylmaleimides and N-methyl halomaleimides and should be considered as an estimation of the behavior of N-Butylmaleimide.
The rate of hydrolysis is generally slow in acidic conditions (pH < 6.5), which is a favorable range for the maleimide-thiol conjugation reaction itself, as the thiol group is sufficiently nucleophilic while the maleimide ring remains relatively stable.[5] As the pH increases above 7.5, the rate of direct hydrolysis of the maleimide group becomes more significant, competing with the desired conjugation reaction.[5]
General Hydrolysis Mechanism of N-Alkylmaleimides
The hydrolysis of an N-alkylmaleimide, such as N-Butylmaleimide, proceeds through a base-catalyzed ring-opening mechanism. This process involves the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the maleimide ring, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening results in the formation of the corresponding N-alkylmaleamic acid.
Caption: Base-catalyzed hydrolysis of N-Butylmaleimide.
Experimental Protocol for Determining Hydrolysis Rate
The rate of N-Butylmaleimide hydrolysis can be determined experimentally using UV-Vis spectrophotometry or reverse-phase high-performance liquid chromatography (RP-HPLC).
UV-Vis Spectrophotometry Method
This method leverages the change in UV absorbance as the maleimide ring is hydrolyzed. The intact maleimide ring has a characteristic absorbance at approximately 300 nm, which disappears upon hydrolysis to the maleamic acid.[6]
Materials:
-
N-Butylmaleimide
-
Buffer solutions at various pH values (e.g., pH 5.5, 7.4, 9.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of N-Butylmaleimide in an organic solvent such as acetonitrile.
-
For each pH to be tested, add a small aliquot of the N-Butylmaleimide stock solution to the respective buffer in a quartz cuvette to achieve a final desired concentration.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at ~300 nm over time.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance stabilizes).
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay data to a single exponential decay equation.
RP-HPLC Method
RP-HPLC allows for the separation and quantification of the intact N-Butylmaleimide from its hydrolyzed product, N-Butylmaleamic acid.
Materials:
-
N-Butylmaleimide
-
Buffer solutions at various pH values
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., a low pH buffer)
Procedure:
-
Incubate a solution of N-Butylmaleimide in the desired pH buffer at a controlled temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction by adding the aliquot to a quenching solution (e.g., lowering the pH significantly).
-
Inject the quenched sample into the RP-HPLC system.
-
Separate the intact N-Butylmaleimide and the N-Butylmaleamic acid product using a suitable gradient elution method.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Quantify the peak areas corresponding to the intact and hydrolyzed forms at each time point.
-
The rate of hydrolysis can be determined by plotting the percentage of intact N-Butylmaleimide as a function of time and fitting the data to an appropriate kinetic model.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the hydrolysis rate of N-Butylmaleimide.
Caption: Workflow for hydrolysis rate determination.
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Thermal Stability of N-Butylmaleimide Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of polymers derived from N-butylmaleimide. The information presented herein is curated for professionals in research and development who require a deep understanding of the thermal properties of these materials for applications ranging from advanced materials to drug delivery systems. This document details the synthesis, thermal analysis, and degradation mechanisms of N-butylmaleimide polymers, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Introduction
N-substituted maleimide polymers are a class of materials known for their high thermal stability, attributed to the rigid imide ring in the polymer backbone. N-butylmaleimide, as a monomer, offers a versatile building block for creating polymers with tailored thermal properties. The nature of the N-substituent, in this case, a butyl group, significantly influences the polymer's glass transition temperature (Tg) and decomposition profile. Understanding these characteristics is crucial for predicting material performance under thermal stress and for designing robust formulations. This guide will focus on the thermal behavior of N-butylmaleimide homopolymers and its copolymers with common vinyl monomers such as styrene (ST) and methyl methacrylate (MMA).
Synthesis of N-Butylmaleimide Polymers
The synthesis of N-butylmaleimide polymers typically involves a two-step process: the synthesis of the N-butylmaleimide monomer followed by its polymerization.
Synthesis of N-Butylmaleimide Monomer
N-butylmaleimide is synthesized from maleic anhydride and n-butylamine. The reaction proceeds through the formation of an intermediate maleamic acid, which is subsequently cyclized to the imide.
Experimental Protocol: Synthesis of N-(4-chloro-2-methyl phenyl) maleimide (A representative protocol that can be adapted for N-butylmaleimide)
A solution of maleic anhydride (0.2 mol) in N,N-dimethylformamide (DMF) is gradually added to a well-stirred solution of 4-chloro-2-methyl aniline (0.2 mol) in DMF. The mixture is stirred for 2 hours at room temperature to form the maleamic acid. For cyclization, acetic anhydride and a catalyst are added, and the reaction is heated. The resulting N-substituted maleimide is then purified by precipitation and recrystallization.
Free Radical Polymerization of N-Butylmaleimide
N-butylmaleimide can be homopolymerized or copolymerized with other vinyl monomers via free radical polymerization. Azo compounds, such as azobisisobutyronitrile (AIBN), are commonly used as initiators.
Experimental Protocol: Free Radical Polymerization
The N-substituted maleimide monomer (e.g., 0.03 mol) is dissolved in a suitable solvent, such as tetrahydrofuran (THF). A free radical initiator like AIBN is added, and the reaction mixture is refluxed at a specific temperature (e.g., 65°C) for a designated time (e.g., 24 hours). The resulting polymer is then isolated by precipitation in a non-solvent like a methanol-water mixture and dried under vacuum. For copolymers, the monomer feed ratio is adjusted to achieve the desired polymer composition.[1]
Thermal Stability Analysis
The thermal stability of N-butylmaleimide polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the decomposition temperatures and the thermal stability of the polymer.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan.[2] The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen atmosphere to prevent oxidative degradation. The mass loss is recorded as a function of temperature. Key parameters such as the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) are determined from the TGA curve and its derivative (DTG).[2]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, it is particularly useful for determining the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum DSC pan.[3] The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase any prior thermal history.[3] A common heating rate is 10°C/min under a nitrogen atmosphere.[3] The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.[3]
Quantitative Thermal Analysis Data
The thermal properties of N-butylmaleimide copolymers are influenced by the comonomer type and the composition of the resulting polymer. The incorporation of the rigid N-butylmaleimide unit generally enhances the thermal stability of common polymers like polystyrene and poly(methyl methacrylate).
Table 1: Thermal Properties of N-sec-Butylmaleimide (SBMI) and N-tert-Butylmaleimide (TBMI) Copolymers with Styrene (ST) and Methyl Methacrylate (MMA)
| Copolymer System | RMI Content in Copolymer (mol%) | Softening Point (°C) | Initial Degradation Temp. (°C) | Glass Transition Temp. (Tg, °C) |
| P(ST-co-SBMI) | Increasing | Increased | Increased | Increased |
| P(MMA-co-SBMI) | Increasing | Increased | Increased | Increased |
| P(ST-co-TBMI) | Increasing | Increased | Increased | Increased |
| P(MMA-co-TBMI) | Increasing | Increased | Increased | Increased |
Note: This table summarizes the trends reported by Oishi et al. (1988) in "Syntheses and Thermostabilities of N-Substituted Maleimide Copolymers. III. N-lsopropylmaleimide, N-sec-Butylmaleimide and N-tert-Butylmaleimide". The study demonstrated that softening points, initial degradation temperatures, and glass transition temperatures of the copolymers increased with increasing content of the N-alkylmaleimide monomer.[1]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Polymer Synthesis and Analysis
The following diagram illustrates the typical workflow from monomer synthesis to the thermal characterization of N-butylmaleimide polymers.
Proposed Thermal Degradation Pathway
The thermal degradation of poly(N-butylmaleimide) is proposed to occur through a free-radical mechanism. The initiation step likely involves the scission of the polymer backbone, followed by a series of propagation steps leading to the formation of various degradation products. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a key technique for identifying these products.[4]
Conclusion
Polymers based on N-butylmaleimide exhibit enhanced thermal stability, making them attractive for applications requiring robust materials. The incorporation of N-butylmaleimide units into polymer chains effectively increases both the glass transition temperature and the decomposition temperature. This guide has provided a detailed overview of the synthesis, thermal analysis techniques, and degradation pathways of these polymers. The presented data and experimental protocols serve as a valuable resource for researchers and professionals working on the development of advanced polymeric materials. Further investigation using techniques such as Pyrolysis-GC/MS would provide a more detailed understanding of the specific degradation products and mechanisms.
References
- 1. Syntheses and Thermostabilities of N-Substituted Maleimide Copolymers. III. N-lsopropylmaleimide, N-sec-Butylmaleimide and N-tert-Butylmaleimide - 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]
Methodological & Application
Application Notes and Protocols for Thiol-Maleimide Reaction in Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This Michael addition reaction provides a robust method for the site-specific covalent linking of molecules to peptides, particularly at cysteine residues.[1][3] Its widespread adoption is due to its rapid kinetics and high yields under physiological conditions.[3] These characteristics make it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), peptide-based diagnostics, and the functionalization of biomaterials.[1][2][4]
Core Principles: Mechanism and Reaction Kinetics
The conjugation of a thiol (sulfhydryl group) to a maleimide proceeds via a Michael addition mechanism.[3][5] In this reaction, a nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond.[1][3] This results in the formation of a stable covalent thioether bond in the form of a thiosuccinimide product.[1][3][6] The reaction's efficiency is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst, especially in polar solvents like water or DMSO.[1][2][3]
The reaction rate is highly dependent on the pH of the medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][4][7] Within this window, the thiol group is in equilibrium with its more nucleophilic thiolate form, facilitating a rapid and highly chemoselective reaction with the maleimide.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8]
Critical Parameters for Successful Conjugation
Several experimental parameters are critical for achieving high-yield and specific peptide-maleimide conjugates. Careful optimization of these factors is essential to maximize the desired product and minimize side reactions.
| Parameter | Recommended Conditions | Rationale & Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) and maleimide stability. Below pH 6.5, the reaction slows due to protonation of the thiol.[4] Above pH 7.5, maleimide hydrolysis to an unreactive maleamic acid derivative increases, and side reactions with amines (e.g., lysine residues) can occur.[3][4][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[4][7] Lower temperatures can be beneficial for sensitive biomolecules and can help to minimize degradation. |
| Stoichiometry (Maleimide:Thiol Molar Ratio) | 1.1:1 to 20:1 | A slight to significant molar excess of the maleimide reagent is generally used to drive the reaction to completion.[4] The optimal ratio is system-dependent; for example, a 2:1 ratio was optimal for a cyclic peptide, while a 5:1 ratio was best for a nanobody in one study.[6][9] For labeling with fluorescent dyes, a 10- to 20-fold molar excess is a common starting point.[4][6][10] |
| Reaction Time | 30 minutes to Overnight | Reaction kinetics can be rapid, with significant product formation within 30 minutes for some peptides.[6][9][11] However, longer reaction times (e.g., 2 hours to overnight) are often employed to ensure complete conjugation.[6][7][10] |
| Solvent | Aqueous Buffers (PBS, HEPES, Tris) | The reaction is highly efficient in polar, aqueous buffers.[6][12][13] It is crucial to use buffers that do not contain thiols (e.g., dithiothreitol). For maleimides with poor aqueous solubility, a co-solvent such as DMSO or DMF is necessary.[3][6][13] |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[6][13] A pre-reduction step using a non-thiol-based reducing agent like TCEP is often necessary.[1][7] TCEP is advantageous as it does not need to be removed before adding the maleimide reagent.[1] A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a good starting point.[7] |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[3][4] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[3] To minimize hydrolysis, it is recommended to prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[3][7]
-
Thiazine Rearrangement: When conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a six-membered thiazine ring.[5][14] This rearrangement can be prevented by acetylating the N-terminal cysteine or by performing the conjugation at a more acidic pH (around pH 5), where the N-terminal amino group is protonated.[5][14]
-
Retro-Michael Reaction and Stability: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation.[7] This can be a concern for the in vivo stability of conjugates.[15] The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring to the more stable succinamic acid thioether.[16][17] This can be achieved by incubating the conjugate at a pH of 8.5-9.0 for 2-4 hours.[7]
Experimental Protocols
Protocol 1: General Procedure for Peptide-Maleimide Conjugation
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing peptide.
Materials:
-
Thiol-containing peptide
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[6][12][13]
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine, L-cysteine)
-
Purification system (e.g., HPLC, gel filtration)
Methodology:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6][13]
-
Reduction of Disulfide Bonds (if necessary):
-
Maleimide Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[6][10][12]
-
Conjugation Reaction:
-
Add the maleimide stock solution to the peptide solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point for optimization).[6][7][10]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if using a fluorescent dye.[6][7][10][12]
-
-
Quenching the Reaction: Add an excess of a thiol-containing reagent (e.g., N-acetylcysteine or L-cysteine) to react with any unreacted maleimide.
-
Purification: Purify the peptide conjugate from excess reagents and byproducts using a suitable method such as HPLC, gel filtration, or dialysis.[6][12][13]
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm the identity and purity of the product using techniques like mass spectrometry and HPLC.
Visualizing the Process
Thiol-Maleimide Reaction Mechanism
Caption: Michael addition of a thiol to a maleimide.
Experimental Workflow for Peptide-Maleimide Conjugation
Caption: A typical experimental workflow for bioconjugation.[1]
Decision Tree for Optimizing Thiol-Maleimide Reactions
Caption: Decision-making for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. lifetein.com [lifetein.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for Cysteine Modification Using N-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylmaleimide (NBM) is a thiol-reactive compound used for the selective modification of cysteine residues in proteins and peptides. As a member of the N-alkylmaleimide family, NBM participates in a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable covalent thioether bond. This specific modification is a cornerstone technique in chemical biology, drug development, and proteomics, enabling researchers to label, crosslink, and inhibit proteins to study their structure, function, and interactions.
These application notes provide a comprehensive guide to using N-Butylmaleimide for cysteine modification. While specific quantitative data for NBM is limited in the scientific literature, the protocols and principles outlined here are based on the well-established chemistry of closely related N-alkylmaleimides, such as N-ethylmaleimide (NEM). Researchers should consider these protocols as a starting point and perform empirical optimization for their specific application.
Reaction Mechanism
The reaction between N-Butylmaleimide and a cysteine residue proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on one of the carbon atoms of the maleimide's double bond. This forms a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol is sufficiently nucleophilic, and side reactions with other amino acids, such as lysine, are minimized.[1]
Caption: Reaction of N-Butylmaleimide with a protein cysteine residue.
Quantitative Data and Reagent Properties
Specific kinetic and solubility data for N-Butylmaleimide are not widely available. The following table provides data for the well-characterized N-ethylmaleimide (NEM) and estimations for NBM based on chemical principles. The butyl group in NBM is expected to increase its hydrophobicity and potentially introduce steric hindrance compared to the ethyl group in NEM, which may influence its solubility and reaction rate.
| Parameter | N-ethylmaleimide (NEM) | N-Butylmaleimide (NBM) - Expected | Reference / Rationale |
| Molecular Weight | 125.13 g/mol | 153.18 g/mol | Calculated |
| Optimal pH Range | 6.5 - 7.5 | 6.5 - 7.5 | General for maleimide-thiol reaction[1] |
| Second-Order Rate Constant (with Cysteine) | ~1 x 10³ M⁻¹s⁻¹ at pH 7 | Expected to be slightly lower than NEM | Steric hindrance from the bulkier butyl group may slightly decrease the reaction rate.[2][3] |
| Aqueous Solubility | Soluble | Expected to have lower solubility than NEM | The longer alkyl chain increases hydrophobicity.[4] |
| Selectivity | High for thiols over amines at pH < 7.5 | High for thiols over amines at pH < 7.5 | General for maleimide-thiol reaction[5] |
| Molar Excess (for protein labeling) | 10-20 fold | 10-20 fold (starting point for optimization) | General recommendation for maleimide labeling[2] |
| Reaction Time (at room temp.) | 30 min - 2 hours | 1 - 4 hours (starting point for optimization) | Slower reaction rate may require longer incubation. |
Experimental Protocols
Protocol 1: General Protein Labeling with N-Butylmaleimide
This protocol provides a general procedure for labeling a protein with NBM. Optimization of molar excess, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
N-Butylmaleimide (NBM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10- to 50-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
If using DTT, it must be removed prior to adding NBM, as it will compete for the reagent. This can be done using a desalting column. TCEP does not need to be removed.
-
-
NBM Stock Solution Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of NBM in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. Due to the expected lower aqueous solubility of NBM, a co-solvent is necessary.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NBM stock solution to the protein solution. Add the NBM solution dropwise while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the NBM is conjugated to a fluorophore.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-100 mM to react with any excess NBM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess NBM and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
Caption: Experimental workflow for protein labeling with N-Butylmaleimide.
Protocol 2: Inhibition of Cysteine-Dependent Enzyme Activity
This protocol can be used to investigate the role of cysteine residues in the active site of an enzyme.
Materials:
-
Enzyme of interest
-
N-Butylmaleimide (NBM)
-
Enzyme substrate
-
Assay buffer (pH 7.0-7.5)
-
Spectrophotometer or other detection instrument
Procedure:
-
Prepare Enzyme and NBM Solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of NBM in DMSO or DMF.
-
-
Inhibition Reaction:
-
Incubate the enzyme with varying concentrations of NBM (e.g., 0.1, 1, 10, 100 µM) for a set period (e.g., 30 minutes) at a constant temperature. Include a control sample with no NBM.
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding the substrate to both the NBM-treated and control enzyme samples.
-
Measure the enzyme activity according to the specific assay protocol.
-
-
Data Analysis:
-
Plot the enzyme activity as a function of NBM concentration to determine the inhibitory effect of NBM. Calculate the IC50 value if applicable.
-
Application in Signaling Pathway Analysis
Caption: Hypothetical signaling pathway inhibited by N-Butylmaleimide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (TCEP) or the incubation time. |
| Steric hindrance around the cysteine residue. | Increase the molar excess of NBM and/or the reaction time. Consider using a longer linker if NBM is part of a larger molecule.[2] | |
| Hydrolysis of NBM. | Prepare the NBM stock solution immediately before use. Ensure the pH of the reaction buffer is not above 7.5. | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | Ensure the pH of the reaction is at or below 7.5 to minimize reaction with amines.[5] |
| Protein Precipitation | Low solubility of the NBM-protein conjugate. | The butyl group of NBM increases hydrophobicity. Perform the reaction in a buffer containing a mild, non-ionic detergent. |
Disclaimer: The provided protocols and data are intended as a guide. It is essential to optimize the conditions for each specific application. Always handle N-Butylmaleimide and other chemical reagents with appropriate safety precautions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 4144-22-3: N-tert-butylmaleimide | CymitQuimica [cymitquimica.com]
- 5. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 7. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Free Radical Polymerization of N-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylmaleimide is a monomer that can undergo free radical polymerization to yield poly(N-Butylmaleimide), a polymer with potential applications in various fields, including biomaterials and drug delivery, owing to the properties imparted by the maleimide ring and the butyl substituent. This document provides detailed protocols for the synthesis and characterization of poly(N-Butylmaleimide) via free radical polymerization.
Physicochemical Properties and Safety Information
A summary of the key properties and safety data for N-Butylmaleimide and a common initiator, Azobisisobutyronitrile (AIBN), is presented below.
Table 1: Physicochemical and Safety Data
| Property | N-Butylmaleimide | Azobisisobutyronitrile (AIBN) |
| Chemical Formula | C₈H₁₁NO₂ | C₈H₁₂N₄ |
| Molecular Weight | 153.18 g/mol [1] | 164.21 g/mol [2] |
| Appearance | Not specified, likely liquid or low melting solid | White crystalline powder |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation.[1] | Flammable solid, heating may cause a fire, harmful if swallowed or inhaled. Risk of explosion if heated under confinement.[2] |
| Personal Protective Equipment (PPE) | Eye protection, gloves, respirator. | Eye protection, protective gloves, protective clothing.[3] |
| Storage | Store in a cool, well-ventilated area. | Keep away from heat/sparks/open flames/hot surfaces. Store in a well-ventilated place. Keep cool.[2] |
Experimental Protocols
Materials and Reagents
-
N-Butylmaleimide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Monomer and Reagent Purification
-
N-Butylmaleimide: If necessary, the monomer can be purified by distillation under reduced pressure.
-
AIBN: Recrystallize from methanol prior to use.
-
Toluene: Dry over sodium wire and distill under a nitrogen atmosphere.
Free Radical Polymerization of N-Butylmaleimide
This protocol is adapted from general procedures for the free radical polymerization of N-substituted maleimides.
-
To a Schlenk flask equipped with a magnetic stir bar, add N-Butylmaleimide and AIBN.
-
Add anhydrous toluene to the flask to achieve the desired monomer concentration.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, remove the flask from the oil bath and expose the contents to air.
Polymer Isolation and Purification
-
Concentrate the polymer solution by removing a portion of the solvent using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.[]
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Poly(N-Butylmaleimide)
The successful synthesis and properties of poly(N-Butylmaleimide) can be confirmed through various analytical techniques.
Table 2: Characterization Techniques for Poly(N-Butylmaleimide)
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the polymerization and identify functional groups. | Disappearance of the C=C double bond absorption of the maleimide ring. Presence of characteristic peaks for the polymer backbone and the butyl side chain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the polymer structure and purity. | Broadening of peaks compared to the monomer spectrum, confirming the polymeric nature. Chemical shifts corresponding to the protons and carbons of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A thermogram showing the decomposition temperature of the polymer. |
Quantitative Data
The following table presents example data for the free radical polymerization of N-substituted maleimides, which can serve as a reference for the polymerization of N-Butylmaleimide. Specific data for N-Butylmaleimide homopolymerization is limited in the reviewed literature.
Table 3: Example Polymerization Data for N-substituted Maleimides
| Monomer | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Reference |
| N-(2,6-dichloro 4-nitro phenyl)maleimide | BPO | DMF | 70 | 48 | High | - | - | [5] |
| N-[4-chloro-2-methyl phenyl] maleimide | AIBN | THF | 65 | 24 | - | - | - | [6] |
| N-tert-Butylmaleimide | AIBN | Benzene | 60 | - | High | High | - | [7] |
Visualizations
Mechanism of Free Radical Polymerization
The free radical polymerization of N-Butylmaleimide proceeds through the characteristic steps of initiation, propagation, and termination.
Caption: Free radical polymerization mechanism of N-Butylmaleimide.
Experimental Workflow for Polymer Synthesis
The following diagram illustrates the step-by-step process for the synthesis and isolation of poly(N-Butylmaleimide).
Caption: Workflow for the synthesis of poly(N-Butylmaleimide).
Polymer Characterization Workflow
This diagram outlines the logical flow for the characterization of the synthesized poly(N-Butylmaleimide).
Caption: Workflow for the characterization of poly(N-Butylmaleimide).
References
- 1. N-Butylmaleimide | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and characterization of poly(N-tert-alkylmaleimide)s | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of N-Butylmaleimide Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylmaleimide (NBMI) is a versatile monomer that, when copolymerized with other vinyl monomers, imparts valuable properties to the resulting polymers. The incorporation of the N-butylmaleimide moiety can significantly enhance the thermal stability, glass transition temperature (Tg), and mechanical properties of copolymers. These characteristics make NBMI copolymers attractive materials for a range of applications, including as heat-resistant plastics and advanced materials for drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of N-Butylmaleimide copolymers.
Key Applications
The primary application of N-Butylmaleimide copolymers stems from their improved thermomechanical properties compared to the respective homopolymers of their comonomers.
-
High-Performance Thermoplastics: Copolymerization of NBMI with monomers like styrene or methyl methacrylate results in plastics with higher heat distortion temperatures and thermal stability. This makes them suitable for applications requiring robust materials that can withstand elevated temperatures.
-
Drug Delivery Vehicles: The amphiphilic nature of certain NBMI copolymers allows for the formation of micelles or nanoparticles that can encapsulate therapeutic agents. The maleimide group can also serve as a reactive handle for bioconjugation, enabling the attachment of targeting ligands or drugs. While specific signaling pathway interactions are an area of ongoing research, the cellular uptake of maleimide-functionalized carriers can be enhanced through thiol-mediated interactions on cell surfaces[1][2][3].
Experimental Protocols
Protocol 1: Synthesis of N-Butylmaleimide-co-Styrene (NBMI-co-St) via Free Radical Polymerization
This protocol describes the synthesis of a copolymer of N-Butylmaleimide and Styrene using a free radical initiator.
Materials:
-
N-Butylmaleimide (NBMI)
-
Styrene (St), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Tetraethylthiuram disulfide (TDS) as initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Benzene, or Cyclohexanone)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of N-Butylmaleimide and Styrene in the chosen anhydrous solvent.
-
Initiator Addition: Add the free radical initiator (e.g., AIBN or TDS) to the monomer solution. The amount of initiator will typically be 0.1-1.0 mol% of the total monomer concentration.
-
Inert Atmosphere: Seal the flask and degas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-70°C for AIBN) under a nitrogen atmosphere with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously to precipitate the copolymer.
-
Washing and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Characterization of NBMI Copolymers
1. Molecular Weight Determination by Gel Permeation Chromatography (GPC):
-
Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable solvent that is also the GPC mobile phase (e.g., THF). Ensure the polymer is fully dissolved.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Analysis: Inject the filtered sample solution into the GPC system. The retention time of the polymer peak is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polymer standards (e.g., polystyrene).
2. Thermal Properties Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
DSC for Glass Transition Temperature (Tg):
-
Accurately weigh a small amount of the dry copolymer (5-10 mg) into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.
-
Cool the sample at the same rate and then reheat. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
-
-
TGA for Thermal Stability:
-
Place a small, accurately weighed sample of the copolymer (5-10 mg) into a TGA crucible.
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).
-
The TGA thermogram will show the weight loss of the sample as a function of temperature, from which the onset of decomposition and the thermal stability can be determined.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of NBMI copolymers.
Table 1: Synthesis and Molecular Weight Data for N-Butylmaleimide-co-Styrene Copolymers.
| Molar Fraction of NBMI in Feed (FNBMI) | Molar Fraction of NBMI in Copolymer (fNBMI) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 0.45 | 15,000 | 25,500 | 1.70 |
| 0.3 | 0.48 | 12,500 | 20,000 | 1.60 |
| 0.5 | 0.50 | 10,000 | 15,000 | 1.50 |
| 0.7 | 0.52 | 8,000 | 11,200 | 1.40 |
| 0.9 | 0.55 | 6,500 | 8,450 | 1.30 |
Data is illustrative and based on trends observed in the literature. Actual values will depend on specific experimental conditions.
Table 2: Thermal Properties of N-Butylmaleimide-co-Methyl Methacrylate Copolymers.
| Mole % NBMI in Copolymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| 0 (PMMA Homopolymer) | 105 | 280 |
| 25 | 130 | 310 |
| 50 | 155 | 335 |
| 75 | 178 | 350 |
Data is illustrative and shows the general trend of increasing thermal properties with higher NBMI content.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of N-Butylmaleimide copolymers.
Hypothetical Cellular Uptake Mechanism for NBMI Copolymer-Based Drug Delivery
Caption: Cellular uptake of a hypothetical NBMI copolymer drug carrier via thiol-mediated endocytosis.
References
- 1. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N-Butylmaleimide for Surface Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-butylmaleimide and other maleimide derivatives for the surface functionalization of nanoparticles. The protocols detailed below are essential for researchers in drug delivery, diagnostics, and nanomedicine seeking to conjugate thiol-containing molecules, such as peptides, proteins, and small molecule drugs, to various nanoparticle platforms.
Introduction to Maleimide-Thiol Chemistry for Nanoparticle Functionalization
The conjugation of biomolecules to nanoparticle surfaces is a critical step in the development of targeted therapies and advanced diagnostic agents. Maleimide-thiol chemistry is a widely adopted "click" reaction that offers high efficiency and specificity for this purpose. The maleimide group reacts readily with sulfhydryl (thiol) groups under mild conditions to form a stable thioether bond. This reaction is highly selective for thiols at neutral pH, minimizing side reactions with other functional groups present on biomolecules.
N-substituted maleimides, such as N-butylmaleimide, are employed to introduce the reactive maleimide moiety onto the nanoparticle surface, often via a linker molecule like polyethylene glycol (PEG). This PEG spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the final nanoparticle conjugate[1]. The functionalized nanoparticle can then be conjugated with any thiol-containing ligand for a wide range of applications, including targeted drug delivery, in vivo imaging, and vaccine development[1][2][3].
Key Applications
-
Targeted Drug Delivery: Covalently attaching targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles to increase accumulation at the site of action[1][3].
-
Development of Imaging Probes: Conjugating fluorescent dyes or contrast agents for both in vitro and in vivo imaging applications[1].
-
Vaccine Development: Modifying the surface of nanoparticles with antigens to enhance immunogenicity[1].
-
Theranostics: Creating multifunctional nanoparticles capable of simultaneous diagnosis and therapy[1].
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with a Maleimide-Terminated PEG Linker
This protocol describes a one-step method for modifying gold nanoparticles with a maleimide functional group using a hetero-bifunctional PEG linker, OPSS-(PEG)5kDa-Mal[4][5].
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
OPSS-(PEG)5kDa-Mal (orthopyridyl disulfide-polyethylene glycol-maleimide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Ligand Exchange Reaction:
-
Disperse the citrate-stabilized AuNPs in deionized water.
-
Add a solution of OPSS-(PEG)5kDa-Mal to the AuNP suspension. The amount of PEG linker to add can be calculated based on the desired surface density (e.g., 0.01 to 5 molecules per nm² of the nanoparticle surface area)[4].
-
Incubate the mixture for approximately 30 minutes at room temperature with gentle stirring to facilitate the ligand exchange reaction, where the disulfide end of the PEG linker displaces the citrate on the gold surface[4][5].
-
-
Purification:
-
Purify the maleimide-functionalized AuNPs by centrifugation to remove excess, unreacted OPSS-(PEG)5kDa-Mal[4].
-
Resuspend the nanoparticle pellet in PBS (pH 7.4). Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of the free linker.
-
-
Characterization:
-
Confirm the successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS).
-
Assess the stability of the functionalized nanoparticles in physiological buffers.
-
Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles
This protocol details the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide-activated nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 1)
-
Thiol-containing ligand (e.g., cRGDfK peptide, 11A4 nanobody)[6]
-
Reaction Buffer: 10 mM HEPES (pH 7.0) or PBS (pH 7.4)[6]
-
Quenching reagent: β-mercaptoethanol or L-cysteine
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in the chosen reaction buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol can vary, with ratios from 2:1 to 5:1 being reported as effective[6].
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing[6].
-
-
Quenching:
-
To quench any unreacted maleimide groups and prevent non-specific cross-linking, add a quenching reagent such as β-mercaptoethanol or L-cysteine to a final concentration of 1 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess ligand and quenching reagent by centrifugal filtration or dialysis against an appropriate buffer.
-
Protocol 3: Quantification of Surface Maleimide Groups using Ellman's Test
This indirect quantification method determines the number of accessible maleimide groups on the nanoparticle surface[7][8][9].
Materials:
-
Maleimide-functionalized nanoparticles
-
L-cysteine solution of known concentration
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with L-cysteine:
-
Incubate a known amount of maleimide-functionalized nanoparticles with an excess of L-cysteine solution of known concentration for 30 minutes to allow the thiol-maleimide reaction to go to completion.
-
-
Quantification of Unreacted Thiol:
-
Add Ellman's reagent to the solution. The DTNB reacts with the remaining unreacted L-cysteine to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic absorbance at 412 nm[9].
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Create a standard curve of known L-cysteine concentrations reacted with Ellman's reagent.
-
Determine the concentration of unreacted L-cysteine in the nanoparticle sample from the standard curve.
-
The amount of L-cysteine that reacted with the nanoparticles (and thus the amount of maleimide groups) is the initial amount of L-cysteine minus the unreacted amount.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding maleimide-thiol conjugation on nanoparticles.
Table 1: Reaction Conditions and Conjugation Efficiencies
| Nanoparticle Type | Ligand | Maleimide:Thiol Molar Ratio | Reaction Time | Reaction Buffer | Conjugation Efficiency (%) | Reference |
| PLGA | cRGDfK peptide | 2:1 | 30 min | 10 mM HEPES, pH 7.0 | 84 ± 4 | [6] |
| PLGA | 11A4 nanobody | 5:1 | 2 h | PBS, pH 7.4 | 58 ± 12 | [6] |
Table 2: Effect of Surface Functionalization on Cellular Uptake of Gold Nanoparticles
| Cell Line | Nanoparticle Surface Modification | Cellular Uptake (AuNPs per cell) | Fold Increase vs. Methoxy-PEG | Reference |
| 4T1 (mouse breast cancer) | HS-(PEG)1kDa-OCH3 | ~1 x 10³ | 1 | [4] |
| 4T1 (mouse breast cancer) | K7C peptide | ~1 x 10⁶ | ~1000 | [4] |
| MDA-MB-231 (human breast cancer) | HS-(PEG)1kDa-OCH3 | ~1 x 10⁴ | 1 | [4] |
| MDA-MB-231 (human breast cancer) | K7C peptide | ~1 x 10⁷ | ~1000 | [4] |
| HUVEC (human umbilical vein endothelial) | HS-(PEG)1kDa-OCH3 | ~1 x 10³ | 1 | [4] |
| HUVEC (human umbilical vein endothelial) | K7C peptide | ~1 x 10⁶ | ~1000 | [4] |
Visualizations
Experimental Workflow for Maleimide Functionalization and Ligand Conjugation
Caption: Workflow for nanoparticle functionalization and conjugation.
Thiol-Maleimide Reaction Mechanism
Caption: Thiol-Maleimide "click" reaction mechanism.
Workflow for Quantification of Surface Maleimide Groups
Caption: Quantification of maleimide groups via Ellman's test.
References
- 1. benchchem.com [benchchem.com]
- 2. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. wilhelm-lab.com [wilhelm-lab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of N-Butylmaleimide in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, accurate and reproducible sample preparation is paramount for obtaining high-quality mass spectrometry data. A critical step in this process is the alkylation of cysteine residues. Following the reduction of disulfide bonds, cysteine thiols are highly reactive and prone to re-oxidation, which can lead to protein aggregation and interfere with enzymatic digestion and subsequent analysis. N-alkylmaleimides, including N-Butylmaleimide, are efficient and specific reagents for the irreversible alkylation of cysteine residues, preventing disulfide bond reformation and ensuring sample integrity.
N-Butylmaleimide reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. This modification effectively caps the cysteine residue, rendering it unreactive to oxidation or other side reactions. The butyl group adds a moderate level of hydrophobicity, which can sometimes aid in the chromatographic separation of peptides. This document provides detailed application notes and protocols for the use of N-Butylmaleimide in proteomics sample preparation, along with a comparative overview of its performance against other common alkylating agents.
Data Presentation: Comparison of Cysteine Alkylating Agents
While specific quantitative data for N-Butylmaleimide is limited in the literature, data from its close structural analog, N-ethylmaleimide (NEM), provides valuable insights into the expected performance of N-alkylmaleimides. The following table summarizes a comparison of different alkylating agents from a study on yeast lysate, highlighting the number of identified peptides with alkylated cysteines and observed side reactions.[1]
| Alkylating Agent | Number of Peptides with Alkylated Cysteine | Number of Peptides with Incomplete Cysteine Alkylation | Number of Peptides with N-terminal Alkylation Side Reaction | Number of Peptides with Lysine Alkylation Side Reaction |
| Iodoacetamide (IAA) | 446 ± 13 | 144 ± 11 | 92 ± 8 | Not Reported |
| N-ethylmaleimide (NEM) | Lower than IAA | Higher than IAA | Not Reported | Highest among tested |
| Acrylamide (AA) | Not Reported | Not Reported | 133 ± 9 | Not Reported |
| 4-Vinylpyridine (4-VP) | Not Reported | Not Reported | 73 ± 8 | Not Reported |
Note: This data is for N-ethylmaleimide and serves as a proxy for the expected performance of N-Butylmaleimide.[1] The higher incidence of lysine alkylation with NEM suggests that careful optimization of reaction conditions, particularly pH, is crucial to maintain specificity.
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Bottom-Up Proteomics
This protocol describes the standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
N-Butylmaleimide (NBM)
-
Quenching reagent: DTT or L-cysteine
-
Digestion enzyme (e.g., Trypsin)
-
Formic acid
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in 8 M urea buffer to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation with N-Butylmaleimide:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of N-Butylmaleimide (e.g., 200 mM in a compatible organic solvent like DMSO or directly in the reaction buffer if soluble).
-
Add N-Butylmaleimide to the protein solution to a final concentration of 20-25 mM. To ensure specificity, it is recommended to keep the pH between 6.5 and 7.5.[2]
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 10 mM to quench any unreacted N-Butylmaleimide.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate or Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 StageTip or other suitable method before LC-MS/MS analysis.
-
Protocol 2: In-Gel Alkylation of Proteins
This protocol is suitable for proteins separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Excised gel bands/spots containing the protein of interest
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reducing solution (10 mM DTT in 50 mM ammonium bicarbonate)
-
N-Butylmaleimide (NBM) alkylating solution (55 mM NBM in 50 mM ammonium bicarbonate)
-
Acetonitrile (ACN)
-
Trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate)
-
Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Gel Piece Preparation:
-
Excise the protein band of interest from the gel and cut it into small pieces (approximately 1x1 mm).
-
Destain the gel pieces with the destaining solution until the gel is clear.
-
-
Reduction:
-
Dehydrate the gel pieces with 100% ACN and then rehydrate them in the reducing solution.
-
Incubate at 56°C for 1 hour.
-
Cool to room temperature and discard the supernatant.
-
-
Alkylation:
-
Add the N-Butylmaleimide alkylating solution to the gel pieces, ensuring they are fully submerged.
-
Incubate in the dark at room temperature for 45 minutes.
-
Discard the alkylating solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% ACN.
-
-
In-Gel Digestion:
-
Rehydrate the gel pieces in the trypsin solution on ice for 30-60 minutes.
-
Add enough 25 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with the peptide extraction buffer.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.
-
Mandatory Visualizations
Experimental Workflow for In-Solution Proteomics Sample Preparation
Caption: Workflow for in-solution protein alkylation and digestion.
N-Butylmaleimide in Studying the Ubiquitin-Proteasome System
N-alkylmaleimides, including N-Butylmaleimide, are valuable tools for studying the ubiquitin-proteasome system (UPS). Many deubiquitinases (DUBs), which are responsible for removing ubiquitin from substrate proteins, are cysteine proteases. N-Butylmaleimide can be used as an inhibitor of these DUBs, leading to an accumulation of ubiquitinated proteins. This allows for the enrichment and identification of DUB substrates and a better understanding of their role in signaling pathways.
Caption: Inhibition of a deubiquitinase by N-Butylmaleimide.
Conclusion
N-Butylmaleimide is a valuable reagent for the alkylation of cysteine residues in proteomics sample preparation. Its use ensures the stability of reduced cysteines, leading to more reliable and reproducible results in mass spectrometry-based proteomics. The provided protocols offer a starting point for the application of N-Butylmaleimide in both in-solution and in-gel digestion workflows. Furthermore, its utility as an inhibitor of deubiquitinating enzymes makes it a powerful tool for investigating the ubiquitin-proteasome system and its role in cellular signaling. As with any chemical modification, optimization of reaction conditions is essential to maximize alkylation efficiency and minimize off-target effects.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent N-Butylmaleimide hydrolysis during conjugation
Welcome to the technical support center for N-Butylmaleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the maleimide group during storage and conjugation reactions, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-Butylmaleimide hydrolysis and why is it a concern?
A1: N-Butylmaleimide hydrolysis is a chemical reaction where the maleimide ring is opened by a water molecule, forming a non-reactive maleamic acid.[1][2][3] This is a significant issue because the ring-opened maleimide is unable to react with thiol groups (e.g., from cysteine residues in proteins), leading to a drastic reduction or complete loss of conjugation efficiency.[1][2][3] This reaction is notably accelerated at a pH above 7.5.[1][4][5][6]
Q2: What are the optimal pH conditions for N-Butylmaleimide-thiol conjugation to minimize hydrolysis?
A2: The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][4][5][6][7] Within this window, the reaction with thiols is highly efficient and chemoselective.[1][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][5][7][8] Below pH 6.5, the conjugation reaction slows down considerably because the thiol group is less likely to be in its reactive thiolate anion form.[5][6] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide group also begins to react competitively with primary amines, such as the side chain of lysine residues.[1][5][6]
Q3: How should I store my N-Butylmaleimide reagent to prevent hydrolysis?
A3: Proper storage is critical to maintain the reactivity of N-Butylmaleimide. It is highly recommended to store the reagent as a solid in a desiccated environment, protected from light.[3] For creating stock solutions, use a dry, water-miscible, and biocompatible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][3][4][7] These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[1][2][5]
Q4: My conjugation yield is low. How can I troubleshoot this?
A4: Low conjugation yield can be due to several factors. First, assess the activity of your N-Butylmaleimide reagent; hydrolysis during storage is a common culprit.[8][9] Ensure your protein's cysteine residues are available as free thiols; disulfide bonds are unreactive with maleimides and may need to be reduced.[7][8][10] It is also crucial to verify the pH of your reaction buffer and ensure the absence of competing nucleophiles like primary amines (e.g., Tris buffer) or other thiol-containing compounds.[6][7]
Q5: What is the retro-Michael reaction and how can I mitigate its effects?
A5: The retro-Michael reaction is the reversal of the initial thiol-maleimide addition, which can lead to the dissociation of the conjugate.[9][11] The reformed maleimide can then be hydrolyzed or react with other thiols, which can be a concern for the stability of the conjugate, especially in vivo.[9][11] To create a more stable product, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed by incubating it in a buffer at a slightly elevated pH (e.g., pH 8.0-9.0).[3][9] This ring-opened form is resistant to the retro-Michael reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of N-Butylmaleimide Reagent | Prepare a fresh stock solution of N-Butylmaleimide in anhydrous DMSO or DMF immediately before use.[7] Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[7] Avoid prolonged storage of the maleimide reagent in aqueous solutions.[7] |
| Oxidation of Thiol Groups on Biomolecule | Degas all buffers to remove dissolved oxygen.[7] Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Ensure complete reduction of disulfide bonds using a suitable reducing agent like TCEP.[7] | |
| Incorrect Buffer Composition | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[7] Avoid buffers containing primary amines (e.g., Tris) or other thiols.[7] | |
| Insufficient Molar Excess of N-Butylmaleimide | Optimize the molar ratio of N-Butylmaleimide to the biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[7] | |
| Precipitation During Reaction | Poor Solubility of N-Butylmaleimide or Biomolecule | Dissolve N-Butylmaleimide in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture.[7] Keep the final organic solvent concentration below 10% (v/v) to prevent protein precipitation.[7] Ensure the biomolecule is at an appropriate concentration and in a suitable buffer for its solubility. |
| Heterogeneous Product with Low Yield of Desired Conjugate | Side Reactions | Maintain the pH between 6.5 and 7.5 to minimize reaction with amines.[7] Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts. |
| Inconsistent Conjugation Results | Inconsistent pH | Standardize your buffer preparation protocol. Always measure and adjust the pH of the buffer immediately before use.[6] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 6.5 - 7.5[1][2][4][5][6][7] | Balances thiol reactivity and maleimide stability.[6] Minimizes hydrolysis and side reactions with amines.[1][5][6] |
| Reaction Temperature | 4°C to 25°C[5] | Lower temperatures (4°C) can minimize hydrolysis but may require longer reaction times (overnight).[5] Room temperature (20-25°C) reactions are typically faster (30 minutes to 2 hours).[5] |
| N-Butylmaleimide:Biomolecule Molar Ratio | 10:1 to 20:1[5][7] | A molar excess of the maleimide reagent drives the reaction to completion. |
| Organic Co-solvent Concentration | < 10% (v/v)[7] | Prevents denaturation and precipitation of the biomolecule. |
Experimental Protocol: General N-Butylmaleimide Conjugation
This protocol outlines a general procedure for conjugating an N-Butylmaleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2)
-
N-Butylmaleimide reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Degassed reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[8]
-
Remove the reducing agent if it contains a thiol group (e.g., DTT) using a desalting column. TCEP does not need to be removed.
-
Buffer exchange the protein into a degassed reaction buffer at pH 7.0-7.5.
-
-
Prepare the N-Butylmaleimide Stock Solution:
-
Allow the N-Butylmaleimide reagent to warm to room temperature before opening.
-
Dissolve the N-Butylmaleimide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10] This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Quench the Reaction:
-
Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any unreacted N-Butylmaleimide.[7] Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess N-Butylmaleimide reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
-
Characterize and Store the Conjugate:
-
Determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%). The conjugate can be stored at 4°C, protected from light. For storage longer than a week, consider adding 50% glycerol and storing at -20°C.[12][13]
-
Visualizations
Caption: Competing reactions of N-Butylmaleimide.
Caption: Workflow for N-Butylmaleimide conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. biotium.com [biotium.com]
Technical Support Center: N-Butylmaleimide Thiol Conjugation
Welcome to the technical support center for N-Butylmaleimide thiol conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically addressing the issue of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an N-Butylmaleimide-thiol reaction and why is it so critical?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5][6][7][8][9] This range is a crucial balance for maximizing reaction efficiency and selectivity.[7]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group (R-SH) is predominantly in its protonated, less nucleophilic form.[1][3][6][7]
-
Above pH 7.5: Two primary side reactions become problematic. First, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][2][3][4][6][7] Second, the reaction loses selectivity as maleimides begin to react with primary amines, such as the side chains of lysine residues in proteins.[1][2][4][6][7][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of maintaining the optimal pH for chemoselectivity.[2][3][5][7][8][9]
Q2: My N-Butylmaleimide reagent is not dissolving in my aqueous buffer. What should I do?
It is common for maleimide reagents to have poor solubility in aqueous solutions.[5][10] The recommended method is to first dissolve the N-Butylmaleimide in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2][5][7][10] This stock solution can then be added to the aqueous solution of your thiol-containing molecule. It is advisable to keep the final concentration of the organic co-solvent below 10% (v/v) to avoid potential denaturation of biomolecules like proteins.[5]
Q3: Why is my reaction yield low even when the pH is within the optimal range?
Low yields can stem from several factors beyond incorrect pH:
-
Maleimide Hydrolysis: The maleimide group is sensitive to moisture and can hydrolyze, rendering it unreactive.[2][4][6][7][9] Always prepare aqueous solutions of maleimide reagents immediately before use.[4][6][7] For storage, dissolve the maleimide in a dry, aprotic solvent like DMSO or DMF and store it at -20°C, protected from moisture.[7][11][12]
-
Thiol Oxidation: The reaction requires a free sulfhydryl (-SH) group.[9] Thiol groups are prone to oxidation, forming disulfide bonds (S-S) that are unreactive towards maleimides.[1][3][10][13][14] This is a very common cause of reduced yield.[14] To mitigate this, use degassed buffers, consider performing the reaction under an inert atmosphere (nitrogen or argon), and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1][3][13][15]
-
Insufficient Reduction of Disulfides: If your protein or peptide's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols before conjugation.[5][9][10] Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it does not contain thiols and does not need to be removed before adding the maleimide.[1][6] If using DTT, it must be completely removed before the reaction, as its thiol groups will compete with the target molecule.[1][5][13]
-
Suboptimal Molar Ratio: An insufficient molar excess of the N-Butylmaleimide reagent can lead to an incomplete reaction.[6][7] A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for optimization.[5][6][8][13]
Q4: I am observing a heterogeneous product mixture. What are the potential side reactions?
Heterogeneity in the final product can be caused by several side reactions:
-
Reaction with Amines: As mentioned, if the pH rises above 7.5, N-Butylmaleimide can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[1][2][4][7]
-
Retro-Michael Reaction: The thioether bond formed is not completely stable and can be reversible under certain conditions, a process known as a retro-Michael reaction.[1][4][8][16] This can lead to the transfer of the maleimide conjugate to other available thiols, such as glutathione in in vivo applications.[4][8][17] To increase stability, the resulting thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which forms a more stable succinamic acid thioether.[6][8]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][3][4][18][19] This side reaction is a known impediment to the purification and characterization of peptide conjugates.[18][19] Performing the conjugation at a more acidic pH (~5.0) or acetylating the N-terminus can help minimize this issue.[1][18]
Troubleshooting Guide for Low Yield
This table summarizes common issues that lead to low conjugation yield and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Maleimide Hydrolysis: Reagent was inactivated by moisture or high pH.[7] | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[5][7][13] Ensure reaction pH is strictly between 6.5 and 7.5.[5][13] |
| Oxidation of Thiols: Free sulfhydryl groups have formed disulfide bonds and are unavailable for reaction.[5][13][14] | Degas all buffers to remove dissolved oxygen.[1][5][13] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5][13] Add a chelating agent like EDTA to the buffer.[1][3][15] | |
| Incomplete Reduction of Disulfides: Cysteine residues in the target molecule were not fully reduced.[13] | Ensure complete reduction by using a sufficient molar excess of a non-thiol reducing agent like TCEP (10-100 fold molar excess).[13] | |
| Incorrect Buffer pH: The pH is too low (<6.5), slowing the reaction, or too high (>7.5), causing hydrolysis.[1][3][14] | Verify the pH of your reaction buffer and ensure it is within the optimal 6.5-7.5 range.[3] Use non-nucleophilic buffers like PBS or HEPES.[5][13] | |
| Competing Thiols in Buffer: The buffer or protein solution contains thiol-based reducing agents like DTT.[13] | If DTT or other thiol-containing reagents were used, ensure their complete removal via dialysis or a desalting column before adding the maleimide.[1][13] | |
| Insufficient Molar Ratio: The concentration of N-Butylmaleimide is too low for the reaction to proceed to completion.[6] | Optimize the molar ratio of maleimide to thiol. A 10- to 20-fold molar excess of maleimide is a common starting point.[5][6][8][13] | |
| Product Instability | Retro-Michael Reaction: The thioether bond is reversing, leading to loss of the conjugate.[4][8][16] | After initial conjugation and purification, raise the pH to 8.5-9.0 for 2-4 hours to hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether.[6][8] |
Experimental Protocols & Methodologies
General Protocol for N-Butylmaleimide Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
1. Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) to a concentration of 1-10 mg/mL.[10] The buffer pH should be adjusted to 7.0-7.5.[10]
-
If the protein contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP from a freshly prepared stock solution.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 30-60 minutes at room temperature to ensure complete reduction.
2. Conjugation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of N-Butylmaleimide in anhydrous DMSO or DMF.[6][7]
-
Add the N-Butylmaleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[6][8] Add the solution dropwise while gently stirring.[6][8]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[8][20] If using a light-sensitive maleimide derivative, protect the reaction from light.
3. Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added.[5]
4. Purification of the Conjugate:
-
Remove excess, unreacted N-Butylmaleimide and other small molecules using a suitable purification method.[7][20]
-
Common methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[10][20][21] The choice of method depends on the scale of the reaction and the nature of the conjugate.[10][21]
Visualizations
Reaction Mechanism and Troubleshooting Workflows
Caption: Michael addition of a thiol to N-Butylmaleimide.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Relationship between reaction pH and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. pharmiweb.com [pharmiweb.com]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: N-Butylmaleimide Reactions with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butylmaleimide and its reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of N-Butylmaleimide?
N-Butylmaleimide is an electrophilic compound that readily undergoes a Michael addition reaction with nucleophiles. In many bioconjugation applications, the intended reaction is with a thiol group (e.g., from a cysteine residue in a protein) to form a stable thioether bond. This reaction is highly efficient and selective within a pH range of 6.5 to 7.5.[1][2][3][4][5]
Q2: Can N-Butylmaleimide react with amines?
Yes, N-Butylmaleimide can react with primary and secondary amines. This is typically considered a side reaction in bioconjugation protocols that target thiols. The reactivity of N-Butylmaleimide with amines increases significantly at pH values above 7.5.[1][4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[1][2][3]
Q3: What are the common side reactions observed when reacting N-Butylmaleimide with amines?
The primary side reactions include:
-
Reaction with primary and secondary amines: This becomes more prevalent at pH values above 7.5, leading to the formation of an amine adduct instead of the desired thiol adduct.[1][4][5]
-
Hydrolysis of the maleimide ring: N-Butylmaleimide is susceptible to hydrolysis, which opens the maleimide ring to form an unreactive maleamic acid. This reaction is also accelerated at higher pH.[1][2][6]
-
Thiazine Rearrangement: In reactions with peptides or proteins possessing an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This leads to a rearrangement, forming a stable six-membered thiazine structure, which is more prominent at neutral or basic pH.[1][4][7]
Q4: How can I minimize the reaction of N-Butylmaleimide with amines?
To favor the reaction with thiols and minimize reactions with amines, it is crucial to control the reaction conditions:
-
Maintain an optimal pH: The recommended pH range for selective thiol conjugation is 6.5-7.5.[1][2][3][4][5]
-
Use amine-free buffers: Avoid buffers containing primary or secondary amines, such as Tris, especially if the reaction pH is above 7.5.[2] Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.[1]
-
Control reaction time and temperature: Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C for sensitive molecules.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Desired Thiol Adduct | Reaction with primary/secondary amines in the sample or buffer. | Maintain the reaction pH between 6.5 and 7.5 to maximize selectivity for thiols.[1][8] Use amine-free buffers like PBS or HEPES.[1] |
| Hydrolysis of N-Butylmaleimide. | Prepare fresh solutions of N-Butylmaleimide immediately before use. Avoid storing it in aqueous solutions, especially at pH > 7.5. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF.[1][2] | |
| Formation of Unexpected Byproducts | Thiazine rearrangement with N-terminal cysteine. | Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[1][7] |
| Reaction with lysine residues in proteins. | Lower the reaction pH to the 6.5-7.5 range to favor the reaction with cysteine over lysine.[1] | |
| Instability of the Conjugate | Retro-Michael reaction (thiol exchange). | After the initial conjugation, consider incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) for a short period. This promotes the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether, which is less prone to the retro-Michael reaction.[1][4] |
Experimental Protocols
Protocol: Minimizing Amine Side Reactions in Thiol Conjugation
This protocol outlines a general procedure for conjugating N-Butylmaleimide to a thiol-containing molecule while minimizing side reactions with amines.
Materials:
-
N-Butylmaleimide
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis equipment
Procedure:
-
Prepare N-Butylmaleimide Stock Solution: Immediately before use, dissolve N-Butylmaleimide in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule contains disulfide bonds, they must be reduced to free thiols prior to conjugation using a reducing agent like TCEP.
-
Conjugation Reaction: Add the N-Butylmaleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of N-Butylmaleimide is a common starting point.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol, to react with any unreacted N-Butylmaleimide.
-
Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis.
Reaction Pathways and Workflows
Caption: Reaction pathways of N-Butylmaleimide.
Caption: Troubleshooting workflow for N-Butylmaleimide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Butylmaleimide Conjugation to Cysteine Residues
Welcome to the technical support center for N-butylmaleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing conjugation reactions to cysteine residues. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating N-butylmaleimide to a cysteine thiol?
The optimal pH range for the reaction between an N-butylmaleimide and a cysteine thiol group is between 6.5 and 7.5.[1][2] This pH range provides an excellent balance between the reactivity of the thiol group, which is more nucleophilic in its thiolate anion form, and the stability of the maleimide ring.[1][2]
Q2: Why is the pH range of 6.5-7.5 so critical for selectivity?
Within the pH range of 6.5-7.5, the maleimide reaction is highly chemoselective for thiol groups over other nucleophilic groups, such as the primary amines found on lysine residues. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2] This high degree of selectivity is crucial for achieving site-specific protein modification.
Q3: What are the primary side reactions that can occur, and how are they influenced by pH?
The main side reactions in maleimide-cysteine conjugation are hydrolysis of the maleimide ring and reaction with primary amines. A specific rearrangement can also occur with N-terminal cysteines.
-
Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[3] This hydrolysis reaction inactivates the maleimide, reducing the yield of the desired conjugate.
-
Reaction with Amines: As the pH increases above 7.5, the deprotonation of primary amines (like the ε-amino group of lysine) increases, making them more nucleophilic and competitive with thiols in reacting with the maleimide.[2]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the initial thioether adduct rearranges to a six-membered thiazine structure. This rearrangement is more pronounced at neutral to basic pH.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of N-butylmaleimide: The maleimide reagent may have degraded due to improper storage or handling. | Prepare fresh N-butylmaleimide stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. |
| Oxidation of Cysteine Thiols: The thiol groups on the protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Degas all buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If necessary, pre-treat the protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). If using DTT (dithiothreitol), it must be removed prior to adding the maleimide reagent. | |
| Incorrect Buffer Composition: The buffer may contain nucleophiles that compete with the cysteine thiol. | Use non-nucleophilic buffers such as phosphate, HEPES, or borate buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols. | |
| Poor Selectivity (Reaction with other residues) | pH is too high: The reaction pH is above the optimal range, leading to increased reactivity with amines. | Maintain the reaction pH strictly between 6.5 and 7.5. |
| Formation of an Unexpected Product with N-terminal Cysteine | Thiazine Rearrangement: The initial conjugate has undergone rearrangement to a more stable thiazine structure. | Perform the conjugation reaction at a lower pH, around 5.0, to keep the N-terminal amine protonated and prevent the rearrangement.[4] |
| Inconsistent or Irreproducible Results | Inconsistent pH: Variations in buffer preparation are leading to shifts in pH between experiments. | Standardize your buffer preparation protocol. Always measure and adjust the pH of the buffer immediately before use. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the pH-dependence of N-butylmaleimide conjugation and its side reactions.
Table 1: pH-Dependence of Thiazine Rearrangement of an N-terminal Cysteine-Maleimide Adduct
| pH | Thiazine Isomer Abundance after 24 hours |
| 5.0 | ~0% |
| 7.3 | ~70% |
| 8.4 | ~90% |
Data is for the conjugation of 3-maleimidopropionic acid (MPA) to the tripeptide H-Cys-Gly-Phe-OH and is illustrative of the general trend.[4]
Table 2: General pH Guidelines for N-Alkylmaleimide Reactions
| pH Range | Primary Reaction/Event | Notes |
| < 6.5 | Slower reaction with thiols | The concentration of the more reactive thiolate anion is reduced. |
| 6.5 - 7.5 | Optimal for selective thiol conjugation | High selectivity for thiols over amines.[1][2] |
| > 7.5 | Increased rate of maleimide hydrolysis | The half-life of the maleimide decreases significantly. |
| > 8.5 | Increased reactivity with primary amines (e.g., lysine) | Loss of selectivity for cysteine residues. |
Experimental Protocols
Protocol 1: General Procedure for N-Butylmaleimide Conjugation to a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: If using DTT, it must be removed by size-exclusion chromatography before proceeding.
-
-
N-Butylmaleimide Solution Preparation:
-
Immediately before the reaction, dissolve N-butylmaleimide in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the N-butylmaleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring. Protect the reaction from light if using a fluorescently-labeled maleimide.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted N-butylmaleimide.
-
-
Purification:
-
Remove unreacted N-butylmaleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Monitoring Conjugation Efficiency by UV-Vis Spectroscopy
The consumption of the maleimide can be monitored by the decrease in its absorbance at around 300 nm.
-
Measure the initial absorbance of the N-butylmaleimide solution at ~300 nm in the reaction buffer.
-
After initiating the conjugation reaction, take aliquots at different time points.
-
Measure the absorbance of the aliquots at ~300 nm.
-
A decrease in absorbance indicates the consumption of the maleimide group as it reacts with the cysteine thiol.
Visualizations
Caption: The reaction of a cysteine thiol with N-butylmaleimide proceeds optimally at pH 6.5-7.5 to form a stable thioether bond.
Caption: A logical workflow to diagnose and resolve common causes of low yield in maleimide-cysteine conjugation experiments.
References
- 1. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
How to improve solubility of N-Butylmaleimide in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of N-Butylmaleimide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is N-Butylmaleimide and why is its solubility in aqueous buffers a concern?
N-Butylmaleimide is a chemical compound commonly used in bioconjugation, drug delivery, and materials science. Its utility often involves reactions in aqueous environments, such as labeling proteins or developing hydrogels. However, N-Butylmaleimide is a relatively hydrophobic molecule with limited solubility in water and aqueous buffers, which can pose a significant challenge during experimental procedures. Poor solubility can lead to inaccurate concentrations, precipitation of the reagent, and inefficient reactions.
Q2: What are the primary factors influencing the solubility of N-Butylmaleimide in aqueous solutions?
Several factors can affect the solubility of N-Butylmaleimide:
-
Co-solvents: The presence of a water-miscible organic solvent can significantly increase solubility.
-
pH: The pH of the aqueous buffer can influence the stability of the maleimide group, which is crucial for its reactivity. While pH doesn't directly increase the solubility of the N-Butylmaleimide molecule itself, maintaining an appropriate pH is critical for its use in solution.
-
Temperature: Temperature can affect solubility, though its impact must be balanced with the potential for increased hydrolysis of the maleimide group at higher temperatures.
-
Buffer Composition: The type and concentration of buffer salts can have a minor effect on solubility.
Q3: What is the optimal pH for working with N-Butylmaleimide in aqueous buffers?
The recommended pH range for working with maleimides in aqueous buffers is between 6.5 and 7.5.[1] Within this range, the maleimide group is sufficiently reactive towards thiol groups while minimizing hydrolysis of the maleimide ring. At pH values above 7.5, the rate of hydrolysis to the non-reactive maleamic acid increases significantly.[1][2] Below pH 6.5, the reaction with thiols becomes very slow.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| N-Butylmaleimide precipitates when added to the aqueous buffer. | The concentration of N-Butylmaleimide exceeds its solubility limit in the final buffer composition. | - Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture.- Decrease the final concentration of N-Butylmaleimide.- Ensure the stock solution of N-Butylmaleimide is fully dissolved before adding it to the buffer. |
| The solution is cloudy or contains visible particles after adding N-Butylmaleimide. | Incomplete dissolution of the N-Butylmaleimide stock solution or precipitation upon dilution. | - Add the N-Butylmaleimide stock solution to the aqueous buffer slowly while vortexing or stirring.- Consider gentle warming of the buffer to aid dissolution, but do not exceed 40°C to minimize hydrolysis.- Filter the final solution through a 0.22 µm filter if necessary, though this may reduce the final concentration. |
| Low or no reactivity of N-Butylmaleimide in the experiment. | - Hydrolysis of the maleimide group due to inappropriate pH or prolonged storage in aqueous solution.- Insufficiently dissolved N-Butylmaleimide. | - Prepare fresh aqueous solutions of N-Butylmaleimide immediately before use.- Ensure the pH of the reaction buffer is between 6.5 and 7.5.- Confirm complete dissolution of the N-Butylmaleimide stock solution. |
Improving the Solubility of N-Butylmaleimide
The most effective method for dissolving N-Butylmaleimide in aqueous buffers is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the desired aqueous buffer.
Co-solvent Selection and Data
| Co-solvent | Miscibility with Water | Qualitative Solubility of N-Alkylmaleimides | Notes |
| Dimethyl Sulfoxide (DMSO) | Miscible | High | A common choice for preparing high-concentration stock solutions. Can enhance the solubility of hydrophobic compounds in aqueous mixtures. |
| Dimethylformamide (DMF) | Miscible | High | Another common solvent for preparing stock solutions of maleimides. |
| Ethanol | Miscible | Moderate to High | A less toxic alternative to DMSO and DMF. The solubility may be lower than in DMSO or DMF. |
| Acetonitrile (ACN) | Miscible | Moderate | Can be used, but may be less effective than DMSO or DMF for highly concentrated stocks. |
| Acetone | Miscible | Moderate to High | N-tert-butylmaleimide is soluble in acetone.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of N-Butylmaleimide
This protocol describes the preparation of a concentrated stock solution of N-Butylmaleimide in an anhydrous organic solvent.
Materials:
-
N-Butylmaleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Procedure:
-
Equilibrate the vial of N-Butylmaleimide to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of N-Butylmaleimide in a suitable container.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of solvent).
-
Vortex the container until the N-Butylmaleimide is completely dissolved. Gentle warming (up to 40°C) can be used to aid dissolution.
-
Store the stock solution at -20°C in a desiccated container, protected from light. The stock solution in anhydrous solvent is generally stable for at least one month.
Protocol 2: Preparation of a Working Solution of N-Butylmaleimide in Aqueous Buffer
This protocol outlines the dilution of the concentrated stock solution into an aqueous buffer.
Materials:
-
Concentrated stock solution of N-Butylmaleimide (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Tris), pH 6.5-7.5
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the concentrated stock solution of N-Butylmaleimide to room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous buffer.
-
While gently vortexing or stirring the aqueous buffer, add the calculated volume of the N-Butylmaleimide stock solution dropwise. This slow addition helps to prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤5% v/v for biological applications).
-
Use the freshly prepared aqueous solution of N-Butylmaleimide immediately for your experiment to minimize hydrolysis.
Workflow and Decision-Making Diagram
The following diagram illustrates a typical workflow for troubleshooting and optimizing the solubility of N-Butylmaleimide.
Caption: Workflow for dissolving N-Butylmaleimide.
References
Technical Support Center: Post-Reaction Cleanup of N-Butylmaleimide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted N-Butylmaleimide from protein samples following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted N-Butylmaleimide from my protein sample?
A1: After a labeling reaction, it is crucial to remove excess, unreacted N-Butylmaleimide to prevent non-specific labeling and interference in downstream applications. The most common and effective methods are based on the size difference between the small maleimide molecule and the much larger protein. These techniques include:
-
Size-Exclusion Chromatography (SEC) : Also known as gel filtration or desalting, this method separates molecules based on their size.[1] Larger proteins elute first, while smaller molecules like N-Butylmaleimide are retained in the porous resin and elute later.[2]
-
Dialysis : This technique involves the passive diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[2] The protein is retained inside the dialysis tubing or cassette, while the unreacted maleimide diffuses out into a large volume of buffer.[3]
-
Protein Precipitation : This method involves adding a reagent (like acetone or trichloroacetic acid) to make the protein insoluble. The protein precipitate can then be collected by centrifugation, leaving the soluble N-Butylmaleimide behind in the supernatant.
Q2: Which removal method is the best choice for my experiment?
A2: The optimal method depends on your specific protein, sample volume, urgency, and downstream application. Size-exclusion chromatography is generally the fastest and most efficient method for removing small molecules.[1] Dialysis is a gentler, albeit much slower, process that is useful for delicate proteins but requires large buffer volumes.[2] Precipitation is effective for concentrating the protein and removing contaminants but carries a higher risk of protein denaturation and loss.[4]
Q3: How do I stop the labeling reaction before purification?
A3: To ensure the reaction does not continue during purification setup, you can "quench" the excess maleimide. This is done by adding a small molecule containing a free thiol, such as L-cysteine or β-mercaptoethanol, to the reaction mixture. This quenching reagent will react with and consume any remaining unreacted N-Butylmaleimide.
Q4: Can I confirm that all the unreacted N-Butylmaleimide has been removed?
A4: Yes, you can analytically confirm the removal of the unreacted compound. While direct UV-Vis spectrophotometry is difficult due to the protein's own absorbance, chromatographic methods are highly effective. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the protein from the small molecule and detect trace amounts of residual N-Butylmaleimide in the purified protein sample.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Protein Recovery After Purification | Protein Precipitation (Dialysis): The dialysis buffer may not be optimal for your protein's solubility, potentially being near its isoelectric point (pI).[4][6] | Ensure the dialysis buffer has a pH at least one unit away from the protein's pI and contains adequate salt concentration to maintain solubility. Consider adding stabilizing agents like glycerol or arginine. |
| Adsorption to Membrane/Resin: The protein may be nonspecifically binding to the dialysis membrane or SEC resin.[7] | Pre-treat the membrane or column with a blocking agent like BSA (if compatible with your experiment). Use low-protein-binding dialysis membranes. | |
| Protein Aggregation: The labeling reaction or purification process may have caused the protein to aggregate. | Perform purification at a lower temperature (4°C). Screen different buffers for optimal stability. Analyze the sample with SEC to check for aggregates. | |
| Incomplete Removal of N-Butylmaleimide | Inefficient Dialysis: The dialysis volume or duration may be insufficient. The MWCO of the membrane may be too close to the molecular weight of the maleimide. | Use a large volume of dialysis buffer (at least 200x the sample volume) and perform at least three buffer changes over 24-48 hours.[2] Use a dialysis membrane with a MWCO appropriate for retaining your protein while allowing small molecules to pass freely (e.g., 10 kDa MWCO for a >20 kDa protein). |
| Incorrect SEC Column Choice: The fractionation range of the gel filtration resin may not be suitable for separating the protein from the small molecule. | Select a desalting column with an exclusion limit appropriate for your protein's size (e.g., a resin that excludes proteins >5 kDa will effectively separate them from a ~153 Da maleimide). | |
| Protein Denaturation or Loss of Activity | Harsh Precipitation Method: Reagents like Trichloroacetic Acid (TCA) can denature proteins.[4] | If protein activity is critical, avoid TCA precipitation. Use milder methods like SEC or dialysis. If precipitation is necessary, consider using organic solvents like acetone at cold temperatures. |
| Hydrolysis of Maleimide: In aqueous buffers with a pH above 7.5, the maleimide group can hydrolyze, becoming non-reactive. This can lead to failed labeling and wasted purification efforts.[8] | Perform labeling reactions at a pH between 6.5 and 7.5.[9][10] Prepare the N-Butylmaleimide solution in an anhydrous solvent like DMSO or DMF immediately before use.[11] |
Comparison of Removal Methods
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Protein Precipitation |
| Principle | Molecular sieving based on size[1] | Passive diffusion across a semi-permeable membrane | Altering solvent conditions to reduce protein solubility |
| Speed | Fast (minutes to <1 hour)[2] | Slow (hours to days)[2] | Relatively Fast (1-3 hours) |
| Protein Recovery | High (>90%) | Variable (potential for loss due to adsorption or precipitation) | Variable (can be high, but risk of incomplete resolubilization)[12] |
| Sample Dilution | Yes | Minimal, can increase sample volume slightly | No, results in a concentrated protein pellet |
| Buffer Requirement | Low[2] | High (200-500x sample volume)[3] | Moderate |
| Gentleness | Very gentle, preserves protein activity[1] | Very gentle[2] | Can cause denaturation, especially with acids[4] |
| Scalability | Excellent, from micro to large scale | Good, but cumbersome for very large volumes | Good for a wide range of volumes |
Chemical Properties of N-Butylmaleimide
| Property | Value |
| Chemical Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol [13] |
| Solubility | Limited in water; soluble in organic solvents like DMSO and DMF[11] |
| Reactivity | The maleimide group reacts specifically with thiol (sulfhydryl) groups at pH 6.5-7.5 to form a stable thioether bond. |
Experimental Workflow & Protocols
The overall process involves reacting the protein with N-Butylmaleimide, quenching the excess reagent, and then purifying the conjugated protein.
Caption: General workflow for protein conjugation and purification.
Protocol 1: Removal by Size-Exclusion Chromatography (Desalting Column)
This is the recommended method for rapid and efficient removal of unreacted N-Butylmaleimide.
-
Select a Column: Choose a desalting column (e.g., PD-10, Zeba™ Spin Desalting Column) with a molecular weight cutoff (MWCO) appropriate for your protein. A 5-7 kDa MWCO is suitable for most proteins.
-
Equilibrate the Column: Remove the column's storage buffer. Wash and equilibrate the column with 3-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Apply Sample: After the equilibration buffer has fully entered the packed bed, carefully load your protein reaction mixture onto the center of the resin bed. Do not exceed the column's recommended sample volume (typically 10-15% of the bed volume).[14]
-
Elute Protein: Add the final buffer to the column. Your larger, labeled protein will travel faster through the column and elute first. The smaller N-Butylmaleimide and quenching reagent will be retained by the resin.
-
Collect Fractions: Begin collecting fractions immediately after applying the elution buffer. Monitor the protein elution using a UV spectrophotometer at 280 nm.
-
Pool and Analyze: Pool the fractions containing your protein. Confirm the removal of the small molecules via HPLC if necessary.
Protocol 2: Removal by Dialysis
This method is gentle but time-consuming.
-
Prepare Dialysis Membrane: Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >20 kDa protein) to ensure retention of your protein. Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
Load Sample: Load your protein reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace but removing excess air.
-
Perform Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of the desired final buffer (at least 200-500 times the sample volume) at 4°C.[3] Stir the buffer gently with a stir bar.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the small molecules.
-
Recover Sample: Carefully remove the sample from the dialysis device. The protein is now in the final buffer, and the unreacted maleimide concentration is negligible.
Choosing a Purification Method
Caption: Decision tree for selecting a purification method.
References
- 1. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
- 13. N-Butylmaleimide | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Instability of N-Butylmaleimide Conjugates in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of N-Butylmaleimide conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for N-Butylmaleimide conjugates in solution?
A1: The instability of the thiosuccinimide linkage formed between N-Butylmaleimide and a thiol group (e.g., from a cysteine residue) is primarily driven by two chemical processes:
-
Retro-Michael Reaction: This is a reversible reaction where the bond between the sulfur atom and the maleimide ring breaks, leading to the dissociation of the conjugate back into the free thiol and the N-Butylmaleimide derivative. In a biological environment rich in other thiols, such as glutathione, the released maleimide can react with these other molecules, leading to "payload migration," off-target effects, and a decrease in therapeutic efficacy.[1][2]
-
Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water in a hydrolysis reaction. This forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. While this stabilizes the conjugate, it also creates two isomeric products, which can lead to heterogeneity in your sample.[1][2]
Q2: How does pH affect the stability of my N-Butylmaleimide conjugate?
A2: pH is a critical factor influencing the stability of your conjugate:
-
Neutral to Slightly Acidic pH (6.5 - 7.5): This is the optimal range for the initial conjugation reaction, as it provides a good balance between a reactive thiol (thiolate anion) and minimal maleimide hydrolysis.[3][4] In this range, the retro-Michael reaction can still occur.
-
Alkaline pH (> 7.5): Higher pH significantly accelerates the rate of succinimide ring hydrolysis.[1][5] This can be used as a strategy to intentionally and permanently stabilize the conjugate after the initial reaction is complete. However, performing the initial conjugation at a high pH can lead to rapid hydrolysis of the unreacted N-Butylmaleimide, reducing conjugation efficiency.[3]
Q3: My conjugate appears to be losing its payload in a plasma stability assay. What is likely happening?
A3: The loss of payload in a plasma stability assay is a classic indication of a retro-Michael reaction followed by thiol exchange.[2][6] The abundant free thiols in plasma, primarily from albumin and glutathione, can attack the thiosuccinimide linkage, leading to the release of your N-Butylmaleimide-payload, which then becomes conjugated to these plasma proteins.[2]
Q4: How can I improve the stability of my N-Butylmaleimide conjugate?
A4: There are several strategies to enhance the stability of your conjugate:
-
Controlled Hydrolysis: After purification, you can intentionally hydrolyze the succinimide ring by incubating your conjugate in a slightly basic buffer (e.g., pH 8.0-9.0) for a controlled period. This will form the more stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[7]
-
Consider Next-Generation Maleimides: For future experiments, you might consider using N-aryl maleimides. These have been shown to form more stable conjugates because their electron-withdrawing nature accelerates the stabilizing hydrolysis of the thiosuccinimide ring.[8][9]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of N-Butylmaleimide Reagent | Prepare fresh stock solutions of your N-Butylmaleimide reagent in an anhydrous, aprotic solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers.[2] |
| Incorrect pH of Reaction Buffer | Ensure the pH of your reaction buffer is between 6.5 and 7.5 for optimal conjugation. Use a well-buffered solution.[3][4] |
| Oxidized or Inaccessible Thiols | If conjugating to a protein, ensure that the cysteine residues are reduced and accessible. This may require a pre-treatment step with a reducing agent like TCEP, followed by its removal before adding the maleimide.[10] |
Problem 2: Conjugate Degrades During Storage or Use
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | If long-term stability is required, consider performing a controlled hydrolysis step (e.g., pH 8.0-9.0 for a few hours at room temperature) after initial conjugation and purification to form the stable ring-opened product.[7] For storage, use a slightly acidic buffer (pH 6.0-6.5) and store at low temperatures (4°C for short-term, -80°C for long-term). |
| Presence of Thiols in Formulation | Ensure that your final formulation buffer is free of any thiol-containing reagents. |
Data Presentation
The stability of maleimide-thiol conjugates is significantly influenced by the substituent on the maleimide nitrogen. While specific data for N-Butylmaleimide is not extensively published, its behavior is expected to be similar to other N-alkyl maleimides. The following table summarizes the stability of N-alkyl maleimide conjugates compared to the more stable N-aryl maleimides.
| Conjugate Type | Condition | Remaining Intact Conjugate | Reference |
| N-Alkyl Maleimide ADC | Mouse Serum, 37°C, 7 days | 33-65% | |
| N-Aryl Maleimide ADC | Mouse Serum, 37°C, 7 days | >80% | |
| N-Alkyl Maleimide ADC | Thiol-containing buffer, 37°C, 7 days | 35-67% deconjugation | [9] |
| N-Aryl Maleimide ADC | Thiol-containing buffer, 37°C, 7 days | <20% deconjugation | [9] |
Experimental Protocols
Protocol 1: Monitoring N-Butylmaleimide Conjugate Stability by HPLC
This protocol provides a general method for monitoring the stability of a maleimide conjugate in solution over time.
Materials:
-
Purified N-Butylmaleimide conjugate
-
Stability buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the N-Butylmaleimide conjugate in the stability buffer to a known concentration.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC.
-
Elute the samples using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
The intact conjugate will typically elute as a single peak. The hydrolyzed product may appear as one or two new, often earlier eluting, peaks. Deconjugated species will elute at different retention times.
-
Calculate the percentage of intact conjugate remaining at each time point by integrating the peak areas.
Protocol 2: Plasma Stability Assay by LC-MS
This protocol outlines a general workflow for assessing the stability of a maleimide conjugate in human plasma.
Materials:
-
Purified N-Butylmaleimide conjugate
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system with a reverse-phase column and a high-resolution mass spectrometer
-
Acetonitrile
-
Formic acid
Procedure:
-
Incubate the N-Butylmaleimide conjugate in human plasma at 37°C at a typical concentration of 100 µg/mL.[2]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).[2]
-
To precipitate plasma proteins, add 3 volumes of cold acetonitrile to each plasma aliquot.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a solution compatible with LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).
-
Analyze the samples by LC-MS.
-
Monitor the disappearance of the mass corresponding to the intact conjugate and the appearance of masses corresponding to the hydrolyzed product (+18 Da), and potential thiol exchange products (e.g., conjugate with glutathione).[1]
Visualizations
Caption: Competing reaction pathways for N-Butylmaleimide-thiol conjugates.
Caption: A general experimental workflow for assessing conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-Butylmaleimide (NBM) Cell Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Butylmaleimide (NBM) for cell labeling. Our goal is to help you overcome common challenges related to non-specific binding and achieve reliable, high-quality experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of N-Butylmaleimide in cell labeling?
A1: The primary cause of non-specific binding of N-Butylmaleimide (NBM) is its reaction with nucleophiles other than the intended cysteine thiol groups. At a pH above 7.5, the maleimide ring becomes increasingly reactive towards primary amines, such as the epsilon-amino group of lysine residues and the N-terminus of proteins.[1] This can lead to significant background labeling.[1] Other contributing factors include hydrophobic and electrostatic interactions between NBM and cellular components.[2][3]
Q2: How does pH affect the specificity of NBM labeling?
A2: pH is a critical factor in determining the specificity of maleimide-based labeling. For optimal specificity towards cysteine residues, it is recommended to perform the labeling reaction within a pH range of 6.5-7.5.[1][2] Within this range, the thiol group of cysteine is sufficiently nucleophilic to react efficiently with the maleimide, while the reactivity with primary amines is minimized.[1] As the pH increases above 7.5, the deprotonation of primary amines increases, leading to a higher likelihood of non-specific labeling.[1]
Q3: Can N-Butylmaleimide hydrolyze, and if so, how does that impact my experiment?
A3: Yes, the maleimide group of NBM is susceptible to hydrolysis, especially in aqueous solutions.[2][4] Hydrolysis of the maleimide ring renders it inactive and unable to react with thiols.[2] This can lead to lower-than-expected labeling efficiency or complete failure of the conjugation.[2] To minimize hydrolysis, it is crucial to prepare aqueous solutions of NBM immediately before use and to store stock solutions in an anhydrous solvent such as DMSO or DMF at -20°C, protected from moisture.[2]
Q4: What are the best practices for quenching the NBM labeling reaction?
A4: After the desired incubation period, it is essential to quench the reaction to stop any further labeling and prevent non-specific binding of unreacted NBM. This is typically achieved by adding a molar excess of a small molecule thiol-containing compound. Common quenching agents include dithiothreitol (DTT), 2-mercaptoethanol, or cysteamine.[5] It is important to ensure that the concentration of the quenching agent is sufficient to react with all residual NBM.[6]
Q5: How can I be sure that the cysteine residues on my protein of interest are available for labeling?
A5: Cysteine residues within a protein can form disulfide bonds, rendering them unavailable for labeling with NBM.[7] To ensure that the target cysteines are in a reduced, free-thiol state, it is often necessary to treat the protein with a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) prior to labeling.[7][8] It is critical to remove the reducing agent before adding NBM, as it will compete for reaction with the maleimide.[7] The efficiency of reduction can be confirmed using methods like Ellman's reagent.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background/Non-Specific Labeling | Incorrect pH: The reaction pH is too high (e.g., > 7.5), promoting reaction with primary amines.[1] | - Adjust the pH of your reaction buffer to the optimal range of 6.5-7.5.[1]- Use a well-buffered solution to maintain a stable pH throughout the incubation. |
| Hydrophobic or Electrostatic Interactions: NBM is non-specifically associating with cellular components.[2][3] | - Add blocking agents like 1% Bovine Serum Albumin (BSA) to your buffer to shield charged surfaces.[2][3]- Increase the salt concentration (e.g., with NaCl) to minimize electrostatic interactions.[2][3]- Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) to disrupt hydrophobic interactions.[2][9] | |
| Excess NBM or Long Incubation Time: Too much labeling reagent or an overly long reaction time can lead to the labeling of less reactive sites. | - Titrate the concentration of NBM to determine the optimal molar excess for your specific protein.- Optimize the incubation time by performing a time-course experiment. | |
| Inefficient Quenching: The quenching step did not effectively stop the labeling reaction.[6] | - Increase the molar excess of the quenching agent (e.g., DTT, cysteamine).- Ensure the quenching agent is fresh and active. | |
| Low or No Labeling Signal | Maleimide Hydrolysis: The NBM reagent was inactivated by hydrolysis before or during the reaction.[2] | - Prepare aqueous solutions of NBM immediately before use.[2]- Store stock solutions of NBM in an anhydrous solvent like DMSO or DMF at -20°C, protected from moisture.[2] |
| Insufficient Reduction of Cysteines: Target cysteine residues are in an oxidized state (disulfide bonds) and unavailable for labeling. | - Increase the concentration of the reducing agent (e.g., TCEP) or extend the reduction incubation time.[2]- Confirm complete reduction using Ellman's reagent or non-reducing SDS-PAGE.[2] | |
| Re-oxidation of Thiols: Free sulfhydryl groups re-formed disulfide bonds before the addition of NBM. | - Use degassed buffers to minimize exposure to oxygen.[2] | |
| Removal of Reducing Agent: The reducing agent (e.g., DTT) was not completely removed before adding NBM, leading to competition for the label.[7] | - Ensure thorough removal of the reducing agent using methods like dialysis or size-exclusion chromatography.[7] | |
| Protein Precipitation | Solvent Effects: The organic solvent used to dissolve NBM (e.g., DMSO, DMF) is causing the protein to precipitate. | - Add the NBM solution to the protein solution slowly while gently stirring.[2]- Minimize the volume of the organic solvent added.[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Cell Surface Proteins with N-Butylmaleimide
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS to remove any culture medium.
-
Resuspend the cell pellet in a reaction buffer with a pH of 7.2-7.4 (e.g., PBS).
-
-
Reduction of Disulfide Bonds (Optional):
-
If targeting cysteines that may be oxidized, incubate the cells with a reducing agent such as 5 mM TCEP for 30 minutes at room temperature.
-
Wash the cells three times with ice-cold, degassed PBS to remove the reducing agent.
-
-
NBM Labeling:
-
Prepare a fresh solution of N-Butylmaleimide in an anhydrous solvent like DMSO.
-
Add the NBM solution to the cell suspension to the desired final concentration (typically a 5- to 20-fold molar excess over the target protein).
-
Incubate the reaction for 1-2 hours at 4°C or room temperature, with gentle agitation and protected from light.
-
-
Quenching:
-
Add a quenching agent such as DTT or L-cysteine to a final concentration of 10-fold molar excess over the initial NBM concentration.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NBM.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove excess reagent and quenching agent.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or cell lysis for proteomic analysis.
-
Protocol 2: Minimizing Non-Specific Binding Using Blocking Agents and Surfactants
-
Prepare Buffers:
-
Blocking Buffer: PBS with 1% BSA.
-
Wash Buffer: PBS with 0.05% Tween 20.
-
Reaction Buffer: PBS, pH 7.2.
-
-
Blocking Step:
-
After harvesting and initial washes, resuspend the cell pellet in Blocking Buffer.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
-
NBM Labeling:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cells in the Reaction Buffer.
-
Proceed with the NBM labeling protocol as described in Protocol 1.
-
-
Quenching and Washing:
-
After quenching the reaction, perform all subsequent washes using the Wash Buffer to help remove non-specifically bound NBM.
-
Visualizations
Caption: A typical workflow for labeling cell surface proteins with N-Butylmaleimide.
Caption: On-target vs. off-target reactions of N-Butylmaleimide in a cellular environment.
References
- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serial protein labeling with infrared maleimide dyes to identify cysteine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase efficiency of N-Butylmaleimide polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient polymerization of N-Butylmaleimide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing N-Butylmaleimide?
A1: The most common method for polymerizing N-Butylmaleimide is free-radical polymerization. This is typically initiated by thermal initiators such as azobisisobutyronitrile (AIBN). Anionic polymerization of N-n-butylmaleimide has also been reported, although it can be accompanied by ring-opening side reactions.[1]
Q2: What are suitable solvents and initiators for the radical polymerization of N-Butylmaleimide?
A2: For radical polymerization, common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and benzene.[1][2] Azobisisobutyronitrile (AIBN) is a frequently used radical initiator.[2][3] The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer.[4][5][6]
Q3: What is a typical temperature range for the thermal polymerization of N-Butylmaleimide?
A3: The polymerization temperature will depend on the initiator used. When using AIBN, temperatures typically range from 60°C to 80°C.[1][3]
Q4: How can I purify the resulting poly(N-Butylmaleimide)?
A4: A common method for purifying the polymer is precipitation. The reaction mixture is poured into a non-solvent for the polymer, such as methanol or a methanol/water mixture, to precipitate the polymer.[3][7] The precipitated polymer can then be filtered and dried. For more rigorous purification to remove oligomers or colored impurities, column chromatography using silica gel may be employed.
Q5: What are some common side reactions to be aware of during N-Butylmaleimide polymerization?
A5: A significant side reaction, especially at elevated temperatures (typically above 150°C), is the homopolymerization of the maleimide moieties, which can lead to cross-linking.[5] In the case of anionic polymerization, ring-opening of the maleimide structure can occur alongside polymerization.[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Polymer Yield | - Inefficient Initiation: Initiator concentration may be too low or the initiator may have decomposed. - Presence of Inhibitors: Oxygen is a common inhibitor of radical polymerization. Other impurities in the monomer or solvent can also inhibit the reaction. - Inappropriate Reaction Time or Temperature: The polymerization may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for efficient initiator decomposition. | - Optimize Initiator Concentration: Increase the initiator concentration incrementally. Ensure the initiator is fresh and has been stored correctly. - Degas the Reaction Mixture: Thoroughly degas the monomer and solvent solution using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.[2] - Adjust Reaction Conditions: Increase the reaction time or temperature according to the initiator's half-life. |
| Low Molecular Weight of the Polymer | - High Initiator Concentration: An excess of initiator leads to a higher number of polymer chains, resulting in lower molecular weight.[3] - Chain Transfer Reactions: Chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely. - High Polymerization Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation. | - Reduce Initiator Concentration: Systematically decrease the amount of initiator used. - Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. - Optimize Temperature: Lower the polymerization temperature, ensuring it is still within the effective range for the chosen initiator. |
| Broad Polydispersity Index (PDI) | - Chain Transfer Reactions: Significant chain transfer can lead to a wider distribution of polymer chain lengths. - Side Reactions: Uncontrolled side reactions can contribute to a broad PDI. - Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to variations in polymerization rates. | - Purify Monomer and Solvent: Ensure high purity of all reagents to minimize chain transfer agents. - Control Reaction Temperature: Maintain a stable and uniform temperature throughout the polymerization. - Ensure Homogeneous Mixing: Use efficient stirring to maintain a homogenous reaction mixture. |
| Inconsistent Polymer Properties | - Variability in Reagent Purity: Impurities in the monomer, initiator, or solvent can affect the polymerization outcome. - Inconsistent Reaction Setup: Variations in degassing, temperature control, or reaction time can lead to batch-to-batch differences. | - Use High-Purity Reagents: Consistently use reagents from the same supplier and of the same grade. - Standardize the Experimental Protocol: Follow a detailed and consistent experimental procedure for each polymerization. |
Data Presentation
Table 1: Effect of AIBN Initiator Concentration on N-Butylmaleimide Polymerization in THF at 65°C
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 85 | 25,000 | 1.8 |
| 1.0 | 92 | 18,000 | 1.9 |
| 2.0 | 95 | 11,000 | 2.1 |
| 4.0 | 97 | 6,500 | 2.3 |
Note: The data in this table is representative and illustrates general trends observed in free-radical polymerization. Actual results may vary based on specific experimental conditions. The rate of polymerization for N-n-butylmaleimide in the presence of AIBN is proportional to the initiator concentration to the power of 0.5 and the monomer concentration to the power of 1.0.[1]
Table 2: Influence of Solvent on the Radical Polymerization of N-Substituted Maleimides
| N-Substituent | Initiator | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) |
| Phenyl | AIBN | THF | 15,400 | 1.85 |
| Cyclohexyl | AIBN | THF | 12,300 | 1.92 |
| n-Hexyl | AIBN | THF | 9,800 | 2.10 |
Source: Adapted from a comparative analysis of N-substituted maleimides.[2] This table provides a reference for how different N-substituents can influence polymerization in THF.
Experimental Protocols
Protocol 1: Free-Radical Homopolymerization of N-Butylmaleimide
-
Monomer and Solvent Preparation:
-
Dissolve the desired amount of N-Butylmaleimide in THF in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 1 M.
-
-
Initiator Addition:
-
Add the calculated amount of AIBN to the solution. The concentration can be varied to target different molecular weights (see Table 1).
-
-
Degassing:
-
Seal the flask with a rubber septum and degas the solution by bubbling nitrogen or argon through it for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[2]
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 65°C) and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).[6]
-
-
Termination and Precipitation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Slowly pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol several times.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Purification of N-Butylmaleimide Monomer
For monomers that may contain inhibitors or impurities, purification prior to polymerization is recommended.
-
Recrystallization:
-
Dissolve the crude N-Butylmaleimide in a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the free-radical polymerization of N-Butylmaleimide.
Caption: Factors influencing the efficiency of N-Butylmaleimide polymerization.
References
- 1. Radical and anionic homopolymerization of maleimide and N‐n‐butylmaleimide | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Cosolvent and crowding effects on the polymerization kinetics of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
Technical Support Center: N-Butylmaleimide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching excess N-Butylmaleimide in a reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess N-Butylmaleimide?
Quenching is a critical step to deactivate any remaining unreacted N-Butylmaleimide after the conjugation reaction is complete. If not neutralized, these reactive maleimide groups can bind non-specifically to other thiol-containing molecules (like cysteine residues on other proteins) in subsequent experiments or in vivo applications. This can lead to off-target effects, high background signals, product instability, and inaccurate results.[1][2] The bond formed between a maleimide and a thiol can also be reversible through a retro-Michael reaction, and quenching helps to minimize this reversal.[2][3]
Q2: What are the most common quenching agents for N-Butylmaleimide reactions?
The most effective quenching agents are small molecules containing a free thiol (-SH) group. These agents react quickly with the excess maleimide, forming a stable, non-reactive thioether bond. Commonly used quenching agents include:
-
Glutathione[2]
Q3: When should the quenching step be performed?
The quenching step should be carried out immediately after the primary conjugation reaction is determined to be complete.[1][5] This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1]
Q4: What is the optimal pH for the quenching reaction?
The optimal pH for quenching is the same as for the maleimide conjugation reaction, which is between 6.5 and 7.5. In this pH range, the reaction is highly selective for thiols. At a pH above 7.5, the maleimide group is more susceptible to hydrolysis and can begin to react with primary amines, such as the side chain of lysine residues.[7]
Q5: Do I need to remove the quenching agent after the reaction?
Yes, it is essential to remove the excess quenching agent and the newly formed maleimide-quencher adduct from the final conjugate.[5] This is typically achieved through purification methods like size-exclusion chromatography (e.g., desalting columns) or dialysis.[1][4]
Data Presentation: Comparison of Common Quenching Agents
The following table summarizes the recommended parameters for commonly used maleimide quenching agents.
| Quenching Agent | Recommended Final Concentration | Recommended Incubation Time | Key Considerations |
| L-Cysteine | 10-50 mM | 15-30 minutes at room temperature[4] | A naturally occurring and effective quenching agent.[4] |
| β-Mercaptoethanol (BME) | 10-50 mM[4] | 15-30 minutes at room temperature[4] | Potent quenching agent, but has a strong odor and should be handled in a fume hood.[4] |
| Dithiothreitol (DTT) | 10-50 mM | 15-30 minutes at room temperature | Can also be used as a reducing agent, but must be removed before the initial maleimide conjugation.[5] |
| N-acetylcysteine | 40-80 molar excess | 5-15 minutes at room temperature[6] | A stable and effective thiol-based quenching agent.[4] |
Experimental Protocols
Protocol: Quenching Excess N-Butylmaleimide with L-Cysteine
This protocol provides a general procedure for quenching a maleimide conjugation reaction using L-cysteine.
Materials:
-
Conjugation reaction mixture containing excess N-Butylmaleimide.
-
L-cysteine powder.
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5.
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Post-Conjugation: Once the primary conjugation reaction is complete, proceed directly to the quenching step. It is not necessary to purify the conjugate before quenching.[4]
-
Prepare Quenching Solution: Immediately before use, prepare a stock solution of L-cysteine (e.g., 1 M) in the reaction buffer. Ensure the L-cysteine is fully dissolved.
-
Add Quenching Agent: Add the L-cysteine stock solution to the conjugation reaction mixture to achieve a final concentration of 10-50 mM.[4] Gently mix the solution.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature (20-25°C) with gentle mixing.[4]
-
Purification: After the incubation period, purify the conjugate to remove the excess L-cysteine and the L-cysteine-maleimide adduct. This can be done using a desalting column equilibrated with the desired storage buffer or by dialysis against the storage buffer.[1][4]
Mandatory Visualization
Caption: Experimental workflow for maleimide conjugation, quenching, and purification.
Caption: Troubleshooting flowchart for incomplete maleimide quenching.
Troubleshooting Guide
Issue 1: My analysis shows the presence of unreacted maleimide after quenching.
-
Possible Cause: Insufficient amount of quenching agent was used.
-
Solution: Increase the final concentration of the quenching agent. A concentration of 10-50 mM is generally recommended to ensure a sufficient molar excess.[4]
-
-
Possible Cause: The quenching reaction time was too short.
-
Solution: Extend the incubation time. While the reaction is typically fast, an incubation of 15-30 minutes at room temperature is recommended to ensure completion.[4]
-
-
Possible Cause: The quenching agent has degraded.
-
Solution: Thiol-based quenching agents can oxidize over time. Always prepare fresh solutions of the quenching agent immediately before use.[4]
-
-
Possible Cause: The pH of the reaction buffer is too low.
-
Solution: A pH below 6.5 can slow down the thiol-maleimide reaction rate. Ensure the pH of your reaction mixture is within the optimal range of 6.5-7.5 during the quenching step.[4]
-
Issue 2: I am observing unexpected side products in my final conjugate.
-
Possible Cause: The pH of the reaction was too high (above 7.5).
-
Solution: At higher pH, maleimides can react with primary amines (e.g., lysine residues) or undergo hydrolysis.[7] Maintain the pH strictly between 6.5 and 7.5 throughout the conjugation and quenching steps.
-
-
Possible Cause: If conjugating to an N-terminal cysteine, a thiazine rearrangement may have occurred.
-
Solution: This side reaction is more prominent at neutral to basic pH. To minimize it, consider performing the conjugation and quenching at a slightly more acidic pH (e.g., 6.5-7.0).[5]
-
-
Possible Cause: Interference from a reducing agent used prior to conjugation.
-
Solution: Thiol-containing reducing agents like DTT and BME will compete with your target molecule for the maleimide. These must be completely removed (e.g., by a desalting column) before adding the N-Butylmaleimide.[8] Thiol-free reducing agents like TCEP do not need to be removed before conjugation with maleimides.[8]
-
Issue 3: My final conjugate shows low stability or loss of the conjugated molecule.
-
Possible Cause: The thioether bond is undergoing a retro-Michael reaction, leading to the dissociation of the conjugate.
-
Solution: This can be more prevalent in the presence of other thiols.[3] Ensure that the quenching step is complete and that the conjugate is purified promptly to remove all excess quenching agent. For applications requiring very high stability, such as antibody-drug conjugates (ADCs), post-conjugation hydrolysis of the thiosuccinimide ring at a slightly basic pH (e.g., 8.5-9.0) can be performed to create a more stable linkage, though this requires careful optimization.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kinampark.com [kinampark.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to Thiol Reactivity: N-Butylmaleimide vs. N-Ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and chemical biology, the selective modification of thiol groups, particularly within cysteine residues of proteins, is a cornerstone technique. Maleimides are among the most widely utilized reagents for this purpose, owing to their high specificity and reactivity towards thiols under physiological conditions. This guide provides an objective comparison of the reactivity of two common N-substituted maleimides, N-Butylmaleimide and N-Ethylmaleimide, with thiols, supported by experimental data and detailed methodologies.
Executive Summary
N-Ethylmaleimide (NEM) is a well-established and highly reactive maleimide derivative frequently used for thiol modification. Its small size allows for rapid reaction kinetics. N-Butylmaleimide, with its bulkier N-alkyl substituent, is expected to exhibit slightly attenuated reactivity due to steric hindrance. While direct comparative second-order rate constants are not extensively published, the principles of organic chemistry and data from related N-alkyl maleimides suggest a moderate decrease in the reaction rate with increased alkyl chain length. The choice between these reagents will depend on the specific application, with NEM being ideal for rapid and complete labeling, while N-Butylmaleimide may offer advantages in scenarios requiring more controlled or staged conjugation.
Data Presentation: Reactivity and Physicochemical Properties
The following tables summarize key quantitative data for N-Ethylmaleimide and provide an inferred comparison for N-Butylmaleimide based on established chemical principles.
Table 1: Physicochemical Properties
| Property | N-Ethylmaleimide (NEM) | N-Butylmaleimide | Key Considerations |
| Molecular Weight | 125.13 g/mol | 153.18 g/mol | The larger size of N-Butylmaleimide may influence its diffusion and accessibility to sterically hindered thiols. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.[1] | Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents compared to NEM. | Solubility is a critical factor for reaction buffer selection and stock solution preparation. |
Table 2: Comparative Reactivity with Thiols (e.g., Cysteine)
| Parameter | N-Ethylmaleimide (NEM) | N-Butylmaleimide (Inferred) | Key Considerations |
| Reaction Mechanism | Michael Addition[1][2] | Michael Addition | The fundamental reaction pathway is identical for both compounds. |
| Optimal pH Range | 6.5 - 7.5[1] | 6.5 - 7.5 | At this pH, the thiol is sufficiently nucleophilic for efficient reaction while minimizing side reactions with amines.[1] |
| Second-Order Rate Constant (k) with Cysteine | ~10³ - 10⁴ M⁻¹s⁻¹ (at pH 7.0-7.4, 25°C)[1] | Expected to be slightly lower than NEM due to steric hindrance from the n-butyl group. | The rate constant is a direct measure of the reaction speed. Slower kinetics for N-Butylmaleimide may be advantageous for controlled reactions. |
| Reaction Completion Time | Often complete in under two minutes.[3] | Expected to be longer than for NEM under identical conditions. | Reaction time is a critical parameter in experimental design. |
Reaction Mechanism and Influencing Factors
The reaction of both N-Butylmaleimide and N-Ethylmaleimide with thiols proceeds via a Michael addition.[1][2] In this mechanism, the nucleophilic thiolate anion attacks one of the electrophilic carbons of the alkene double bond in the maleimide ring, forming a stable and virtually irreversible thioether bond.[1]
Figure 1: Mechanism of the thiol-maleimide reaction.
Several factors influence the rate and specificity of this reaction:
-
pH: The reaction is highly pH-dependent, with the optimal range being 6.5-7.5.[1] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prominent.[1]
-
Steric Hindrance: The bulkiness of the substituent on the maleimide nitrogen can affect the reaction rate. The larger butyl group of N-Butylmaleimide is expected to create more steric hindrance compared to the ethyl group of NEM, thus moderately decreasing the reaction rate. This can be advantageous in preventing non-specific reactions with partially accessible thiols.
-
Temperature: Reactions are typically carried out at room temperature (20-25°C) or at 4°C.[1] Lower temperatures can be used to slow down the reaction and are often preferred for sensitive proteins.
Experimental Protocols
The following are generalized protocols for comparing the reactivity of N-Butylmaleimide and N-Ethylmaleimide with a model thiol-containing compound (e.g., N-acetyl-L-cysteine).
Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This method relies on monitoring the decrease in absorbance of the maleimide as it reacts with the thiol. The maleimide group has a characteristic absorbance at around 302 nm, which disappears upon formation of the thioether bond.
Materials:
-
N-Butylmaleimide
-
N-Ethylmaleimide
-
N-acetyl-L-cysteine (or other model thiol)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Stock Solutions:
-
Prepare 100 mM stock solutions of N-Butylmaleimide and N-Ethylmaleimide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in degassed reaction buffer.
-
-
Kinetic Measurement:
-
Perform the reaction under pseudo-first-order conditions by using a significant excess of the thiol (e.g., 10-fold or greater).
-
In a quartz cuvette, add the reaction buffer and the N-acetyl-L-cysteine stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding the maleimide stock solution to a final concentration of 0.1 mM. Mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 302 nm at regular time intervals (e.g., every 5-10 seconds) for a period sufficient for the reaction to go to completion.
-
-
Data Analysis:
-
Plot the absorbance at 302 nm versus time.
-
Fit the data to a single exponential decay curve to obtain the observed pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) using the following equation: k = k_obs / [Thiol]
-
Protocol 2: Comparative Reactivity Analysis by LC-MS
This method allows for the direct monitoring of reactant consumption and product formation over time.
Materials:
-
N-Butylmaleimide
-
N-Ethylmaleimide
-
Model thiol-containing peptide (e.g., a cysteine-containing peptide with a known mass)
-
Reaction Buffer: Ammonium bicarbonate (50 mM, pH 7.4), degassed
-
Quenching Solution: 10% Formic acid
-
LC-MS system with a C18 column
Methodology:
-
Prepare Solutions:
-
Prepare 10 mM stock solutions of N-Butylmaleimide and N-Ethylmaleimide in a suitable organic solvent (e.g., acetonitrile/water).
-
Prepare a 1 mM stock solution of the thiol-containing peptide in the reaction buffer.
-
-
Reaction and Quenching:
-
Initiate the reaction by mixing the peptide and maleimide solutions at equimolar concentrations (e.g., 100 µM final concentration).
-
At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Monitor the ion chromatograms for the unreacted peptide and the maleimide-peptide adducts.
-
Quantify the peak areas for the unreacted peptide and the product at each time point.
-
-
Data Analysis:
-
Plot the percentage of product formation versus time for both N-Butylmaleimide and N-Ethylmaleimide to visually compare their reaction rates.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the reactivity of N-Butylmaleimide and N-Ethylmaleimide.
References
Stability Under Scrutiny: A Comparative Analysis of N-Butylmaleimide and N-Phenylmaleimide Adducts in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the resulting adduct is a paramount concern. The choice between different maleimide derivatives can significantly impact the efficacy and safety of therapeutic and diagnostic agents. This guide provides an objective, data-driven comparison of the stability of adducts formed from two commonly used maleimides: N-Butylmaleimide, representing N-alkylmaleimides, and N-Phenylmaleimide, a key example of N-arylmaleimides.
The utility of maleimides in bioconjugation stems from their rapid and specific reaction with thiols, typically from cysteine residues in proteins, to form a stable thioether bond. However, the thiosuccinimide ring formed in this Michael addition reaction is susceptible to two competing pathways: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the ring, which results in a highly stable, ring-opened structure. The balance between these pathways dictates the overall stability of the bioconjugate.[1][2]
Executive Summary
Experimental evidence consistently demonstrates that N-Phenylmaleimide adducts exhibit superior stability compared to N-Butylmaleimide adducts . This enhanced stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring in N-aryl maleimides, which effectively "locks" the conjugate and prevents the undesirable retro-Michael reaction.[2][3] Conversely, N-alkyl maleimide adducts are more prone to the reversible retro-Michael reaction, leading to potential premature release of conjugated payloads in a physiological environment rich in thiols like glutathione.[1][4]
Quantitative Stability Comparison
The stability of maleimide-thiol adducts is often assessed by monitoring their degradation over time in the presence of a competing thiol, such as glutathione (GSH). The half-life (t½) of the adduct under these conditions provides a quantitative measure of its stability.
A key study directly comparing the stability of adducts formed from N-ethylmaleimide (NEM), a close structural analog of N-Butylmaleimide, and N-phenylmaleimide (NPM) with 4-mercaptophenylacetic acid (MPA) in the presence of glutathione revealed significant differences in their stability.
| Maleimide Derivative | Thiol Adduct | Incubation Conditions | Half-life (t½) of Conversion | Extent of Conversion | Key Findings |
| N-Ethylmaleimide (NEM) | MPA-NEM | Incubated with glutathione | 3.1 - 18 hours[4] | 12.3% - 89.5%[4] | The rate of thiol exchange is influenced by the N-substituent on the maleimide.[1][4] |
| N-Phenylmaleimide (NPM) | MPA-NPM | Incubated with glutathione | Shorter half-life than NEM adduct[4] | Higher extent of conversion than NEM adduct[4] | Rapid thiol exchange is attributed to the resonance effect of the N-phenyl group.[1][4] |
These findings indicate that under conditions mimicking a physiological environment with competing thiols, the N-alkylmaleimide adduct (represented by NEM) is more susceptible to degradation via thiol exchange (a consequence of the retro-Michael reaction) than is often assumed. The resonance effect of the phenyl group in NPM accelerates this exchange, suggesting lower stability in the context of reversible reactions. However, the key to the superior performance of N-Phenylmaleimide adducts lies in the rate of the competing hydrolysis reaction.
The electron-withdrawing nature of the aryl group in N-Phenylmaleimide accelerates the rate of hydrolysis of the thiosuccinimide ring.[3] This rapid, irreversible ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively preventing deconjugation.[2][3] In contrast, the hydrolysis of N-alkylmaleimide adducts is significantly slower, allowing the retro-Michael reaction to dominate, leading to lower overall stability in vivo.
Reaction Pathways and Stability Mechanisms
The stability of a maleimide-thiol adduct is determined by the interplay of three key reactions following the initial Michael addition:
Figure 1: Competing pathways for thiosuccinimide adducts.
For N-Butylmaleimide adducts, the retro-Michael reaction is a significant pathway, leading to instability. For N-Phenylmaleimide adducts, the hydrolysis pathway is favored, leading to a more stable conjugate.
Experimental Protocols
To enable researchers to assess the stability of their own maleimide conjugates, the following are detailed methodologies for key stability assays.
Thiol Exchange Stability Assay (Glutathione Challenge)
This protocol assesses the stability of a maleimide conjugate by monitoring its degradation over time in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
Materials:
-
Maleimide-conjugated molecule of interest
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of GSH in PBS, pH 7.4 (e.g., 100 mM).
-
-
Incubation:
-
In a microcentrifuge tube, add the maleimide conjugate stock solution to pre-warmed PBS (37°C) to achieve a final concentration of, for example, 0.1 mM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of, for example, 10 mM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 10% formic acid in acetonitrile) to precipitate proteins and stop the reaction.
-
Centrifuge the quenched sample to pellet any precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of any new peaks corresponding to the GSH adduct or other degradation products.
-
Quantify the peak areas to determine the percentage of intact conjugate remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time.
-
Calculate the half-life (t½) of the conjugate under these conditions.
-
Experimental Workflow
The general workflow for assessing maleimide adduct stability is illustrated below.
Figure 2: General experimental workflow for stability assessment.
Conclusion
The evidence strongly supports the use of N-Phenylmaleimide over N-Butylmaleimide for applications requiring high in vivo stability, such as the development of antibody-drug conjugates and other targeted therapeutics. The inherent chemical properties of N-aryl maleimides favor a stabilizing hydrolysis reaction, leading to a more robust and durable bioconjugate.[3] While N-alkyl maleimides offer facile conjugation, their susceptibility to the retro-Michael reaction presents a significant liability. Researchers and drug developers can leverage the enhanced stability of N-Phenylmaleimide adducts to produce more reliable and effective bioconjugates, ultimately leading to improved therapeutic outcomes. The provided experimental protocols offer a framework for the direct comparison and validation of conjugate stability in various laboratory settings.
References
A Comparative Guide to N-tert-Butylmaleimide and N-Butylmaleimide in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. Among the diverse classes of monomers, N-substituted maleimides are of particular interest for their ability to impart high thermal stability and functionality to polymers. This guide provides an objective comparison of two key N-alkylmaleimides: N-tert-Butylmaleimide (t-BMI) and N-Butylmaleimide (n-BMI), focusing on their synthesis, polymerization behavior, and the properties of their resultant polymers.
The steric hindrance introduced by the N-substituent plays a significant role in the polymerization kinetics and the architecture of the resulting polymer chain. The bulky tertiary butyl group of t-BMI and the linear butyl group of n-BMI lead to distinct differences in polymer properties, particularly thermal stability and chain flexibility.
Monomer Synthesis and Polymerization
Both N-tert-Butylmaleimide and N-Butylmaleimide are typically synthesized through a two-step process. The first step involves the reaction of maleic anhydride with the corresponding primary amine (tert-butylamine or n-butylamine) to form the N-substituted maleamic acid. Subsequent cyclodehydration of the maleamic acid, often using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, yields the desired N-alkylmaleimide[1].
Free-radical polymerization is a common method for polymerizing N-substituted maleimides. The polymerization is typically initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like tetrahydrofuran (THF), benzene, or cyclohexanone[2][3][4]. Despite the bulky N-substituent, N-tert-Butylmaleimide has been shown to polymerize readily to produce high molecular weight polymers[4]. This is attributed to a decrease in the rate of bimolecular termination between rigid polymer radicals bearing the bulky substituent[4].
Comparative Performance in Polymer Synthesis
The choice between N-tert-Butylmaleimide and N-Butylmaleimide in polymer synthesis will largely depend on the desired properties of the final polymer. The key differences in their performance are summarized below.
Reactivity in Copolymerization
The bulky tert-butyl group in t-BMI can influence its copolymerization behavior. While specific reactivity ratios with styrene were not found, the steric hindrance may affect the rate of cross-propagation reactions.
Thermal Properties of Resulting Polymers
Polymers derived from N-substituted maleimides are known for their excellent thermal stability due to the rigid maleimide ring in the polymer backbone[2][3]. The nature of the N-alkyl substituent significantly influences the glass transition temperature (Tg) and decomposition temperature of the polymer.
The bulky and rigid structure of the tert-butyl group in poly(N-tert-Butylmaleimide) (Pt-BMI) is expected to restrict segmental motion of the polymer chains to a greater extent than the more flexible n-butyl group in poly(N-Butylmaleimide) (Pn-BMI). This leads to a higher glass transition temperature for Pt-BMI. In copolymers with methylacrylate, it has been observed that the glass transition temperature decreases with an increase in the length of the N-substituent[4]. While specific data for the homopolymer of N-n-butylmaleimide is limited, studies on copolymers of N-n-butylmaleimide and methylacrylate have been conducted[2]. Generally, poly(N-alkylmaleimide)s exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.
Table 1: Comparison of Thermal Properties
| Property | Poly(N-tert-Butylmaleimide) | Poly(N-Butylmaleimide) |
| Glass Transition Temperature (Tg) | Expected to be higher due to bulky t-butyl group. | Generally lower than Pt-BMI. Copolymers with methylacrylate show decreasing Tg with increasing alkyl chain length[4]. |
| Thermal Decomposition Temperature | High thermal stability is characteristic of polymaleimides[2][3]. | High thermal stability is characteristic of polymaleimides[2][3]. |
Note: Specific quantitative data for the homopolymers under identical conditions are limited in the reviewed literature. The trends are inferred from copolymer studies and the general understanding of polymer structure-property relationships.
Experimental Protocols
Synthesis of N-Butylmaleimide
A typical synthesis involves two steps: the formation of N-butylmaleamic acid and its subsequent cyclodehydration[1].
-
Formation of N-butylmaleamic acid: Maleic anhydride is reacted with n-butylamine.
-
Cyclodehydration: The resulting N-butylmaleamic acid is heated with acetic anhydride and a catalyst, such as sodium acetate, to yield N-butylmaleimide[1]. The product is often obtained as an oil and can be purified by extraction and evaporation of the solvent[1].
Synthesis of N-tert-Butylmaleimide
The synthesis of N-tert-Butylmaleimide follows a similar two-step procedure involving the reaction of maleic anhydride with tert-butylamine to form N-tert-butylmaleamic acid, followed by cyclodehydration.
Free Radical Polymerization of N-Alkylmaleimides
A general procedure for the free-radical polymerization of N-substituted maleimides is as follows:
-
The N-alkylmaleimide monomer and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., THF) in a reaction flask.
-
The solution is degassed to remove oxygen, which can inhibit the polymerization.
-
The reaction mixture is heated to a specific temperature (e.g., 60-70°C) under an inert atmosphere (e.g., nitrogen) and stirred for a designated period.
-
The polymerization is terminated, and the polymer is isolated by precipitation in a non-solvent like methanol[3].
Visualizing the Structural Differences and Polymerization
The structural difference between the two monomers is key to understanding their behavior in polymerization and the properties of the resulting polymers.
Caption: Structural comparison of N-tert-Butylmaleimide and N-Butylmaleimide and its influence on polymer properties.
Conclusion
-
N-tert-Butylmaleimide is the preferred monomer when a higher glass transition temperature and increased polymer backbone rigidity are desired. The bulky tert-butyl group, while potentially influencing polymerization kinetics, leads to polymers with enhanced thermal stability, making them suitable for high-temperature applications.
-
N-Butylmaleimide , with its linear and more flexible alkyl chain, results in polymers with a lower glass transition temperature compared to their tert-butyl counterparts. This may be advantageous in applications where some degree of flexibility is required without significantly compromising the inherent high thermal stability of the polymaleimide backbone.
For researchers and professionals in drug development and material science, a thorough consideration of the desired thermal and mechanical properties of the final polymer will guide the selection between these two versatile N-substituted maleimides. Further experimental studies directly comparing the homopolymers of N-tert-Butylmaleimide and N-Butylmaleimide under identical conditions would be invaluable for a more precise quantitative comparison.
References
N-Butylmaleimide in Bioconjugation: A Comparative Guide to Thiol-Reactive Crosslinkers
For researchers, scientists, and drug development professionals, the selection of a thiol-reactive crosslinker is a critical step in the synthesis of stable and effective bioconjugates. N-Butylmaleimide, a member of the N-alkylmaleimide family, offers a reliable option for covalently linking molecules to cysteine residues on proteins and peptides. This guide provides an objective comparison of N-Butylmaleimide's performance against other common thiol-reactive crosslinkers, supported by experimental data, to inform the selection of the most appropriate reagent for specific research needs.
The primary mechanism of maleimide-based conjugation is the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue, forming a stable thioether bond.[] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[2][3] However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in a physiological environment.[4][5]
Performance Comparison of Thiol-Reactive Crosslinkers
The choice of a thiol-reactive crosslinker significantly impacts the reaction kinetics and the stability of the final conjugate. N-Butylmaleimide, as an N-alkylmaleimide, exhibits characteristics that can be compared with other classes of maleimides and alternative thiol-reactive chemistries.
N-Alkyl vs. N-Aryl Maleimides: A key distinction in maleimide chemistry is the nature of the substituent on the nitrogen atom. N-alkyl maleimides, such as N-Butylmaleimide and N-Ethylmaleimide (NEM), are widely used. In contrast, N-aryl maleimides have gained attention for their ability to form more stable conjugates.[5] The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[5][6] Studies have shown that N-aryl maleimide derivatives react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives.[7][8] Consequently, conjugates formed with N-aryl maleimides demonstrate substantially better stability in mouse serum, retaining 90-100% conjugation over 200 hours, while N-alkyl maleimide conjugates can suffer from 60-70% deconjugation in the same timeframe.[6]
Haloacetyls (Iodoacetamides and Bromoacetamides): These crosslinkers react with thiols via a nucleophilic substitution reaction to form a stable thioether bond. While the resulting linkage is generally more stable and not as susceptible to reversal as the maleimide-thiol adduct, the reaction is typically slower and requires a higher pH (around 8.0-8.5) to proceed efficiently.[9] This higher pH can increase the risk of off-target reactions with other nucleophilic amino acid residues, such as histidines.[9]
Vinyl Sulfones: Vinyl sulfones represent another class of thiol-reactive crosslinkers that form stable thioether bonds. Their reaction kinetics are generally slower compared to maleimides.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for various thiol-reactive crosslinkers, providing a basis for comparison.
Table 1: Reaction Kinetics of Thiol-Reactive Crosslinkers
| Reactive Group | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal Reaction pH | Key Considerations |
| N-Alkylmaleimide (e.g., N-Butylmaleimide) | ~10³ (for N-ethylmaleimide with Cysteine at pH 7.0)[2] | 6.5 - 7.5[2][3] | Highly selective for thiols in this pH range. |
| N-Aryl maleimide | ~2.5 times faster than N-alkyl maleimides[7][8] | 6.5 - 7.5 | Faster reaction rates compared to N-alkyl maleimides. |
| Iodoacetamide | ~10¹ - 10² | 8.0 - 8.5[9] | Slower kinetics; potential for reaction with other nucleophiles.[9] |
| Bromoacetamide | Generally more reactive than iodoacetamides | 8.0 - 8.5 | Similar to iodoacetamides with potentially higher reactivity. |
| Vinyl Sulfone | ~10¹ - 10² | ~8.0 - 9.0 | Slower reaction kinetics compared to maleimides.[9] |
Table 2: Stability of Thiol-Maleimide Conjugates
| Maleimide Type | Conjugated Thiol | Incubation Conditions | Half-life of Conversion/Stability | Reference |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid | 10 mM Glutathione, pH 7.4, 37°C | 18 hours | [10] |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid | 10 mM Glutathione, pH 7.4, 37°C | 3.1 hours | [11] |
| N-aminoethylmaleimide | 4-mercaptophenylacetic acid | 10 mM Glutathione, pH 7.4, 37°C | 18 hours | [11] |
| N-alkyl thiosuccinimides | N/A | pH 7.4, 37°C | 27 hours (hydrolysis half-life) | [6] |
| N-aryl thiosuccinimides | N/A | pH 7.4, 37°C | 1.5 hours (hydrolysis half-life) | [6] |
| N-Alkyl Maleimide ADC | Cysteine | Mouse Serum, 37°C, 200 hours | 30-40% intact conjugate remaining | [6] |
| N-Aryl Maleimide ADC | Cysteine | Mouse Serum, 37°C, 200 hours | 90-100% intact conjugate remaining | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are general protocols for protein conjugation with a maleimide crosslinker and for assessing the stability of the resulting conjugate.
Protocol 1: General Protein Conjugation with a Maleimide Crosslinker
Materials:
-
Protein containing at least one free cysteine residue
-
Maleimide crosslinker (e.g., N-Butylmaleimide)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide reagent.
-
-
Maleimide Stock Solution Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide linker relative to the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Purification:
-
Characterization:
-
Confirm the conjugation and assess the purity of the conjugate using SDS-PAGE, which should show a band shift for the conjugated protein.[14]
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the λmax of the conjugated molecule.[14]
-
Protocol 2: Assessment of Conjugate Stability in Serum
Materials:
-
Purified protein conjugate
-
Mouse or human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 2% formic acid in acetonitrile)
-
LC-MS or HPLC system
Procedure:
-
Sample Preparation:
-
Incubation:
-
Sample Quenching and Processing:
-
Quench the reaction by adding an appropriate quenching solution.
-
For antibody-drug conjugates (ADCs), immunoaffinity beads can be used to capture the ADC from the plasma.[13]
-
Process the sample to precipitate proteins and isolate the conjugate. For example, add four volumes of cold acetone, vortex, and centrifuge to pellet the precipitated proteins.[15] Carefully collect the supernatant for analysis.[15]
-
-
Analysis:
-
Data Analysis:
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental designs, the following diagrams have been generated using Graphviz.
Conclusion
N-Butylmaleimide is an effective thiol-reactive crosslinker for a variety of bioconjugation applications. Its advantages lie in the high selectivity and rapid kinetics of the maleimide-thiol reaction under physiological conditions. However, for applications requiring long-term in vivo stability, the potential for retro-Michael reaction and subsequent deconjugation of N-alkylmaleimide conjugates should be carefully considered. N-aryl maleimides offer a more stable alternative due to the accelerated hydrolysis of the thiosuccinimide ring, which effectively prevents the reversal of the conjugation reaction. The choice between N-Butylmaleimide and other thiol-reactive crosslinkers should be guided by the specific requirements of the application, balancing the need for rapid conjugation with the desired stability of the final bioconjugate. The experimental protocols provided offer a framework for the synthesis and evaluation of these important biomolecules.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Kinetic Analysis of N-Butylmaleimide Reaction with Glutathione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of the reaction between N-Butylmaleimide (NBM) and the tripeptide glutathione (GSH). Due to the limited availability of specific kinetic data for N-Butylmaleimide, this guide utilizes data for N-Ethylmaleimide (NEM), a structurally similar and well-studied N-alkylmaleimide, as a reliable proxy. This reaction is of significant interest in bioconjugation, drug development, and cellular biochemistry for its ability to selectively target thiol groups.
Core Reaction: Thiol-Michael Addition
The reaction between N-alkylmaleimides and thiols like glutathione proceeds via a Michael addition mechanism. In this reaction, the deprotonated thiol (thiolate) of the cysteine residue in glutathione acts as a nucleophile, attacking one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring. This forms a stable, covalent thioether bond.[1] The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2]
Comparative Kinetic Data
The reaction between N-alkylmaleimides and glutathione follows second-order kinetics, where the rate is dependent on the concentration of both reactants.[1] The following table summarizes key kinetic parameters for the reaction of N-Ethylmaleimide with cysteine, the reactive amino acid in glutathione.
Table 1: Second-Order Rate Constants for N-Alkylmaleimide-Thiol Reactions
| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions |
| N-Ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C[2] |
| N-Aryl maleimides | Thiolate substrates | ~2.5 times faster than N-alkyl maleimides | Physiological pH[2] |
Note: The reaction rates are highly dependent on the specific N-substituent on the maleimide, the nature of the thiol, and the precise reaction conditions (pH, temperature, and buffer composition).[2] The data for NEM provides a strong benchmark for the expected reactivity of NBM. The larger butyl group in NBM compared to the ethyl group in NEM might introduce minor steric effects, but the overall reactivity is expected to be in a similar range. N-aryl maleimides are generally more reactive than N-alkyl maleimides due to electronic effects.[2]
Experimental Protocol: Determination of Reaction Kinetics
This section outlines a general protocol for determining the second-order rate constant for the reaction of an N-alkylmaleimide with glutathione using UV-Vis spectrophotometry. This method monitors the decrease in absorbance of the maleimide as it reacts with the thiol.
Materials:
-
N-Butylmaleimide (NBM)
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NBM in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Prepare a stock solution of GSH in the reaction buffer (e.g., 10 mM in 100 mM sodium phosphate buffer, pH 7.4).
-
All solutions should be prepared fresh daily.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, add the reaction buffer.
-
Add a known concentration of GSH to the cuvette.
-
Initiate the reaction by adding a small volume of the NBM stock solution to the cuvette to achieve the desired final concentration. The concentration of the reactant in excess (typically GSH) should be at least 10-fold higher than the limiting reactant (NBM) to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the decrease in absorbance at a wavelength where the maleimide absorbs and the product does not (typically around 302 nm for N-alkylmaleimides).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance is stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance versus time will yield a linear plot.
-
The slope of this plot is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess (GSH):
-
k = k' / [GSH]
-
-
Visualizing the Process
Reaction Mechanism:
Caption: Michael addition of glutathione to N-Butylmaleimide.
Experimental Workflow:
References
Characterization of N-Butylmaleimide-Cysteine Adducts by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific and covalent modification of cysteine residues in proteins is a cornerstone of numerous applications in chemical biology, proteomics, and drug development. N-alkylmaleimides, including N-Butylmaleimide (NBM), are widely utilized reagents for this purpose due to their high reactivity and specificity towards the thiol group of cysteine. Mass spectrometry (MS) stands as a powerful analytical technique for the unambiguous characterization of the resulting N-Butylmaleimide-cysteine adducts. This guide provides a comprehensive comparison of mass spectrometry-based characterization of NBM-cysteine adducts with other common cysteine alkylating agents, supported by experimental data and detailed protocols.
Comparison of Cysteine Alkylating Agents
The choice of an appropriate cysteine alkylating agent is critical for successful protein modification and subsequent analysis. N-Butylmaleimide offers a balance of reactivity and specificity, but its performance should be considered in the context of other widely used reagents such as N-Ethylmaleimide (NEM) and Iodoacetamide (IAM).
| Feature | N-Butylmaleimide (NBM) | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Relative Reactivity | High | Very High[1] | Moderate |
| Mass Shift (Da) | +153.0946 | +125.0633 | +57.0215 |
| Specificity for Cys | High at optimal pH | High at optimal pH | Good, but higher risk of off-target reactions |
| Off-Target Residues | Lysine, Histidine (at pH > 7.5) | Lysine, Histidine (at pH > 7.5)[1] | Methionine, Lysine, Histidine, Asp, Glu, Tyr |
| Adduct Stability | Generally stable, but susceptible to hydrolysis at high pH and retro-Michael reaction.[2] | Generally stable, but susceptible to hydrolysis at high pH and retro-Michael reaction.[3][4] | Very Stable Thioether Bond |
| MS/MS Fragmentation | Adduct typically remains intact.[5] Potential for neutral loss of the N-butyl group. | Adduct typically remains intact.[5] | Adduct remains intact. |
Mass Spectrometric Characterization of N-Butylmaleimide-Cysteine Adducts
Mass spectrometry provides definitive evidence for the successful modification of cysteine residues by N-Butylmaleimide. Both intact protein analysis and peptide-centric "bottom-up" proteomics approaches can be employed.
Intact Protein Analysis
Analysis of the intact protein before and after modification allows for the determination of the number of incorporated NBM molecules. A mass shift of approximately 153.09 Da per modification is expected.
Peptide-Centric Analysis (Bottom-up Proteomics)
This is the most common approach for identifying the specific cysteine residues that have been modified. The workflow involves the enzymatic digestion of the modified protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.
Expected Mass Spectral Features:
-
Precursor Ion: The mass of a cysteine-containing peptide will be increased by 153.0946 Da for each NBM modification.
-
Tandem Mass Spectra (MS/MS): The NBM adduct is generally stable during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).[5] The b- and y-type fragment ions containing the modified cysteine will show a corresponding mass shift. While the maleimide ring itself is stable, fragmentation of the N-butyl group is possible, though not typically a dominant pathway. The presence of the modified immonium ion can also be a diagnostic feature.
It is important to consider potential side reactions that can be observed in the mass spectrum:
-
Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis, resulting in an additional mass increase of 18.0106 Da.[6] This is more prevalent at higher pH.
-
Oxidation: The sulfur atom in the cysteine adduct can be oxidized, leading to mass increases of +16 Da (sulfoxide) or +32 Da (sulfone).[6]
Experimental Protocols
Protein Alkylation with N-Butylmaleimide
-
Protein Reduction (Optional but Recommended):
-
Dissolve the protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8 M urea for denaturation).
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add a 10- to 20-fold molar excess of N-Butylmaleimide (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the protein solution.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 20-50 mM.
-
-
Sample Cleanup:
-
Remove excess reagents by dialysis, buffer exchange, or precipitation (e.g., acetone or trichloroacetic acid).
-
In-solution Tryptic Digestion and LC-MS/MS Analysis
-
Denaturation and Reduction:
-
Resuspend the alkylated protein in 50 mM Ammonium Bicarbonate, pH 8.0, with 6 M urea.
-
Add DTT to 10 mM and incubate at 37°C for 1 hour.
-
-
Alkylation (of newly reduced cysteines if disulfide bonds were present):
-
Add Iodoacetamide to 55 mM and incubate in the dark at room temperature for 45 minutes. (Note: This step alkylates any cysteines that were previously in disulfide bonds and have now been reduced. The initial NBM alkylation targets free thiols.)
-
-
Digestion:
-
Dilute the urea concentration to less than 1 M with 50 mM Ammonium Bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Separate the peptides on a C18 reversed-phase column using a suitable gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition (DDA) method.
-
Set the MS/MS acquisition to fragment the most intense precursor ions.
-
-
Data Analysis:
-
Search the raw MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Specify the N-Butylmaleimide modification on cysteine (+153.0946 Da) as a variable modification.
-
Also consider potential variable modifications for hydrolysis (+18.0106 Da on the NBM-Cys adduct) and oxidation (+15.9949 Da on methionine and the NBM-Cys adduct).
-
Visualizations
Caption: Experimental workflow for the characterization of N-Butylmaleimide-cysteine adducts.
Caption: Cysteine modification by N-Butylmaleimide via Michael addition.
References
- 1. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Thiol Modification: A Comparative Guide to N-Butylmaleimide and its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of thiol modifications is critical for understanding protein function, redox signaling, and for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). N-Butylmaleimide (NBM) is a valuable tool in this context, offering a reliable method for covalent modification of cysteine residues. This guide provides an objective comparison of NBM's performance with other common thiol-reactive probes, supported by experimental data and detailed protocols.
Principles of Thiol Modification with Maleimides
Maleimides react with the thiol group of cysteine residues via a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[1] The reaction rate is dependent on the concentration of both the maleimide and the thiolate anion (the deprotonated form of the thiol).[1]
dot
Caption: Michael addition of a thiol to N-Butylmaleimide.
Performance Comparison of N-Butylmaleimide and Alternatives
The choice of a thiol-reactive probe depends on several factors, including reaction kinetics, stability of the resulting adduct, and the specific experimental application. This section compares N-Butylmaleimide with other commonly used maleimides and alternative thiol-reactive chemistries.
Comparison of N-Substituted Maleimides
The substituent on the nitrogen atom of the maleimide ring influences its reactivity, hydrophobicity, and the stability of the resulting thioether bond.
| Reagent | N-Substituent | Key Characteristics | Relative Reaction Rate | Adduct Stability |
| N-Butylmaleimide (NBM) | Butyl (alkyl) | Increased hydrophobicity compared to NEM, may improve membrane permeability and solubility in non-polar environments. | Moderate | Good, but susceptible to retro-Michael reaction. |
| N-Ethylmaleimide (NEM) | Ethyl (alkyl) | Widely used, well-characterized, relatively small and cell-permeable.[2] | Fast[1] | Good, but can undergo retro-Michael reaction leading to deconjugation.[3] |
| N-Phenylmaleimide (NPM) | Phenyl (aryl) | Increased stability of the adduct due to electronic effects of the aryl group.[4][5] | Generally faster than N-alkyl maleimides.[5] | Higher than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[4] |
| N-tert-Butylmaleimide (NtBM) | tert-Butyl (alkyl) | Bulky substituent can enhance hydrophobicity and improve separation in liquid chromatography.[6] | Slower than less hindered alkyl maleimides. | Similar to other N-alkyl maleimides. |
Comparison with Non-Maleimide Alternatives
While maleimides are highly effective, concerns about the stability of the maleimide-thiol adduct in reducing environments have led to the development of alternative thiol-reactive chemistries.
| Reagent Class | Reaction Mechanism | Key Advantages | Key Disadvantages |
| Iodoacetamides | Nucleophilic Substitution (SN2) | Forms a very stable thioether bond.[5] | Slower reaction rate compared to maleimides, less specific at higher pH.[7] |
| Vinyl Sulfones | Michael Addition | Forms a very stable thioether bond, less susceptible to thiol exchange. | Generally slower reaction rate than maleimides. |
| Julia-Kocienski-like Reagents | Sulfone-based chemistry | Produces highly stable conjugates, even in human plasma.[5][8] | May require specific reaction conditions. |
Experimental Protocols
Accurate quantification of thiol modification requires robust and well-defined experimental protocols. Below are detailed methodologies for common applications.
Quantification of Protein Thiols using N-Butylmaleimide and Spectrophotometry (Reverse Thiol Assay)
This method involves reacting the maleimide-containing sample with an excess of a known thiol standard (e.g., glutathione), and then quantifying the remaining unreacted thiol using a chromogenic reagent like DTNB (Ellman's reagent).
Materials:
-
N-Butylmaleimide (NBM)
-
Glutathione (GSH) standard solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the protein sample containing the NBM-modified thiols in the reaction buffer.
-
Reaction with GSH: Add a known excess of GSH to the sample and a blank control. Incubate for 1 hour at room temperature to ensure complete reaction of NBM with GSH.
-
DTNB Reaction: Add DTNB solution to both the sample and the blank. Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: The amount of NBM is determined by the difference in the amount of unreacted GSH between the blank and the sample.
dot
Caption: Workflow for spectrophotometric quantification.
Quantification of Thiol Modification by Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and specific method for identifying and quantifying thiol modifications at the peptide level.
Materials:
-
N-Butylmaleimide (NBM)
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAM) for blocking
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction: Denature the protein sample in a buffer containing urea or guanidinium chloride. Reduce disulfide bonds with DTT.
-
Alkylation with NBM: Alkylate the free thiols with NBM.
-
Removal of Excess Reagent: Remove excess NBM by dialysis or buffer exchange.
-
Enzymatic Digestion: Digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the NBM-modified peptides.
dot
Caption: Workflow for MS-based thiol quantification.
Signaling Pathways and Applications
The quantification of thiol modifications is crucial in understanding various cellular processes and signaling pathways where redox regulation plays a key role. For instance, the activity of many transcription factors, such as NF-κB and AP-1, is modulated by the redox state of specific cysteine residues.
dot
Caption: A simplified redox signaling pathway.
By using N-Butylmaleimide and its alternatives to quantify changes in the thiol proteome, researchers can gain insights into the mechanisms of diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, in drug development, precise quantification of thiol modification is essential for optimizing the efficacy and safety of ADCs, ensuring a stable and specific linkage of the cytotoxic payload to the antibody.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ratiometric Quantitation of Thiol Metabolites using Non-Isotopic Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Maleimide Derivatives in Bioconjugation
In the landscape of bioconjugation, the precise and stable linkage of biomolecules is paramount for the development of effective therapeutics and diagnostics, particularly in the realm of Antibody-Drug Conjugates (ADCs). Maleimide-based chemistries have long been a cornerstone for their high selectivity towards thiol groups found in cysteine residues. However, the stability of the resulting thioether bond has been a significant challenge, leading to the development of next-generation maleimide derivatives with enhanced performance. This guide provides an objective comparison of traditional and next-generation maleimide derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their applications.
The Challenge with Traditional Maleimides: Instability
Traditional N-alkyl maleimides react efficiently with thiols via a Michael addition to form a thiosuccinimide linkage.[1][2] While this reaction is highly selective and proceeds under mild physiological conditions, the resulting conjugate is susceptible to a retro-Michael reaction.[3][4] This reversal can lead to the premature release of the conjugated payload in vivo, resulting in off-target toxicity and a reduced therapeutic window.[3]
Next-Generation Maleimides: Engineering for Stability
To address the instability of traditional maleimide conjugates, several "next-generation" maleimide derivatives have been developed. These advanced linkers are designed to promote the hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative, effectively "locking" the conjugate and preventing the retro-Michael reaction.[3][5] Key strategies include:
-
Self-Hydrolyzing Maleimides: These derivatives incorporate neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring.[3][5]
-
N-Aryl Maleimides: The electron-withdrawing nature of an aryl group substituent on the nitrogen atom can accelerate the hydrolysis of the thiosuccinimide ring.[5][6]
-
Dihalomaleimides: Derivatives such as dibromo- and diiodomaleimides offer rapid bioconjugation and can re-bridge disulfide bonds, providing enhanced stability.[7][8]
Quantitative Performance Comparison
The following tables summarize the performance of various maleimide derivatives based on experimental data from the literature.
Table 1: Stability of Maleimide Conjugates in Human Plasma
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation |
| Traditional Maleimide (Thioether) | ADC | 7 | ~50% | Significant degradation due to retro-Michael reaction.[3] |
| "Bridging" Disulfide (Next-Gen) | ADC | 7 | >95% | Substantially improved plasma stability.[3] |
| N-Aryl Maleimide | ADC | 8.3 | 90-100% | Significantly more stable than N-alkyl maleimide conjugates.[5] |
| N-Alkyl Maleimide | ADC | 8.3 | 30-40% | Prone to deconjugation in mouse serum.[5] |
| Maleamic Methyl Ester-Based | ADC | 14 | ~96.2% | Shows significantly improved stability over conventional maleimide-based ADCs.[9] |
Table 2: Hydrolysis Half-life of Maleimide Derivatives
| Maleimide Derivative | Condition | Half-life |
| N-methyl halomaleimide | pH 7.4 | Varies with halogen |
| Dibromomaleimide | pH 7.4 | 17.9 min |
| Self-hydrolyzing maleimide (DPR-based) | pH 7.4, 22 °C | ~25 min (unconjugated) |
| N-alkyl thiosuccinimide | pH 7.4, 37 °C | 27 h |
| N-aryl thiosuccinimide | pH 7.4, 37 °C | 1.5 h |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37 °C | 0.7 h |
Data compiled from multiple sources.[5][7]
Visualizing the Chemistry and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Thiol-Maleimide Reaction and Stabilization Pathways.
Caption: General Experimental Workflow for Maleimide Bioconjugation.
Caption: Decision Tree for Selecting a Maleimide Derivative.
Experimental Protocols
Detailed methodologies are crucial for the successful application of maleimide chemistry and for obtaining reproducible results.
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a protein containing free thiol groups.[4][10]
-
Protein Preparation:
-
Dissolve the thiol-containing protein (e.g., an antibody) in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline - PBS).[4] A typical protein concentration is 1-10 mg/mL.[10][11]
-
If necessary, reduce disulfide bonds to generate free thiols. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[10] Note: If using DTT (dithiothreitol), it must be removed prior to adding the maleimide reagent, as it will compete for the reaction.[10]
-
-
Maleimide Reagent Preparation:
-
Prepare a stock solution of the maleimide-functionalized payload (e.g., 10 mM) in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[10]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (maleimide:protein) is a common starting point, but this should be optimized for each specific system.[10][11]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and byproducts. Size-exclusion chromatography (e.g., using a G-25 column) or dialysis are common methods.[10]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed to its more stable, ring-opened form.[4]
-
Perform Conjugation: Follow steps 1-3 of the General Thiol-Maleimide Conjugation protocol.
-
pH Adjustment: After the initial conjugation reaction is complete, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[4]
-
Incubation: Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis depends on the specific maleimide derivative and should be determined empirically (e.g., by mass spectrometry).[5] For some next-generation maleimides, significant hydrolysis can occur at physiological pH (7.4) over several hours.[5]
-
Final Purification: Purify the stabilized conjugate using an appropriate method as described in Protocol 1.
Protocol 3: Plasma Stability Assay
This protocol assesses the stability of an antibody-drug conjugate (ADC) in plasma over time.[3]
-
Incubation: Incubate the purified ADC in human plasma at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 3, 7 days).
-
Analysis: Analyze the aliquots to determine the percentage of the intact conjugate remaining. This can be achieved through methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or chromatography coupled with mass spectrometry (LC-MS).
-
Data Comparison: Compare the degradation profile of the ADC with that of a control conjugate made with a different maleimide linker to assess relative stability.
Conclusion
The choice of a maleimide derivative for bioconjugation has profound implications for the stability and, ultimately, the efficacy of the final product. While traditional N-alkyl maleimides are effective for many in vitro applications, their susceptibility to retro-Michael addition makes them less suitable for in vivo use where long-term stability is required. Next-generation maleimides, which are engineered to promote rapid hydrolysis of the thiosuccinimide ring, offer a robust solution to this problem, yielding highly stable bioconjugates. By carefully considering the quantitative data and employing the detailed protocols provided in this guide, researchers can make informed decisions to advance their bioconjugation strategies and develop more effective therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
N-Butylmaleimide in Solid-Phase Peptide Modification: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selective modification of peptides is a cornerstone of innovation. The ability to conjugate molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to peptides opens up new avenues for therapeutics and diagnostics. Cysteine, with its nucleophilic thiol group, offers a prime target for such modifications. Maleimides, particularly N-substituted derivatives, are widely used reagents for cysteine bioconjugation due to their high reactivity and specificity.
This guide provides an objective comparison of the performance of N-Butylmaleimide, an N-alkyl maleimide, in solid-phase peptide modification against other common alternatives. The information presented herein, supported by experimental data, will aid in the selection of the most suitable reagent for your specific research needs.
The Central Role of Maleimides and the Challenge of Stability
Maleimides react with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond within a thiosuccinimide ring.[1] This reaction is highly efficient and proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), making it a favored method for bioconjugation.[2]
However, a significant drawback of traditional N-alkyl maleimide-cysteine conjugates is their susceptibility to a retro-Michael reaction.[3][4] This reaction is a reversal of the initial conjugation, leading to the dissociation of the conjugate. In the thiol-rich environment of the bloodstream, the released maleimide-linked molecule can react with other biomolecules, such as serum albumin, resulting in off-target effects and reduced therapeutic efficacy.[3]
A key strategy to overcome this instability is the hydrolysis of the thiosuccinimide ring, which forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[3] The rate of this stabilizing hydrolysis is significantly influenced by the substituent on the maleimide nitrogen.
Performance Comparison of Cysteine-Selective Reagents
While specific quantitative data for N-Butylmaleimide is not extensively available in peer-reviewed literature, its performance can be inferred from studies on its close structural analog, N-ethylmaleimide (NEM), and other N-alkyl maleimides. The following tables summarize the key performance metrics for N-Butylmaleimide (inferred from N-alkyl maleimides) and its alternatives.
Table 1: Reactivity and Selectivity of Cysteine Modification Reagents
| Feature | N-Butylmaleimide (N-Alkyl Maleimide) | N-Aryl Maleimide | Haloacetamide (Iodoacetamide) | Julia-Kocienski-like Reagents |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution (SN2) | Thiol-activated Olefination |
| Reactive Group | Maleimide | Maleimide | Iodoacetyl | Methylsulfonyl Phenyloxadiazole |
| Optimal pH | 6.5 - 7.5 | 6.5 - 7.5 | ~8.0 | 5.8 - 8.0 |
| Reaction Rate with Cysteine | Fast (completion often in < 2 min for NEM)[5] | Very Fast (approx. 2.5x faster than N-alkyl) | Slower than maleimides | Rapid |
| Selectivity for Cysteine | High at pH 6.5-7.5 | High at pH 6.5-7.5 | Moderate (can react with other nucleophiles at higher pH) | Exquisite chemoselectivity for thiols |
Table 2: Stability of Cysteine-Maleimide Conjugates
| Linkage Type | Condition | Time | % Intact Conjugate | Reference |
| N-Alkyl Maleimide | Thiol-containing buffer | 7 days | 33-65% | [6][7] |
| N-Alkyl Maleimide | Serum | 7 days | 33-65% | [6][7] |
| N-Aryl Maleimide | Thiol-containing buffer | 7 days | >80% | [6][7] |
| N-Aryl Maleimide | Serum | 7 days | >80% | [6][7] |
As indicated in the tables, N-aryl maleimides offer a significant stability advantage over N-alkyl maleimides like N-Butylmaleimide. The electron-withdrawing nature of the N-aryl substituent accelerates the stabilizing ring-opening hydrolysis of the thiosuccinimide, thereby reducing the rate of deconjugation.[3]
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis of a cysteine-containing peptide and its subsequent modification with N-Butylmaleimide.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard manual procedure for the synthesis of a cysteine-containing peptide on a resin support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step also removes the trityl protecting group from the cysteine side chain.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Cysteine Modification with N-Butylmaleimide
This protocol describes the modification of the cysteine residue with N-Butylmaleimide while the peptide is still attached to the solid support. This requires a cysteine protecting group that can be removed orthogonally to the other side-chain protecting groups. For this purpose, Fmoc-Cys(Mmt)-OH would be used in the synthesis instead of Fmoc-Cys(Trt)-OH.
Materials:
-
Peptide-resin with a deprotected cysteine thiol
-
N-Butylmaleimide
-
Degassed conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Solvents: DMF, DCM
Procedure:
-
Selective Deprotection of Cysteine:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes (repeat 5-10 times) to remove the Mmt protecting group from the cysteine side chain.
-
Wash the resin thoroughly with DCM, 10% DIEA in DMF, and DMF.
-
-
Conjugation Reaction:
-
Swell the resin in the degassed conjugation buffer.
-
Dissolve N-Butylmaleimide (5-10 eq.) in a minimal amount of DMF and add it to the resin slurry.
-
Shake the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching: Add an excess of the quenching reagent to react with any unreacted N-Butylmaleimide and shake for 30 minutes.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for Solid-Phase Peptide Synthesis and On-Resin Cysteine Modification.
Caption: Reaction of N-Butylmaleimide with a Cysteine Residue and Subsequent Stability Pathways.
Conclusion
N-Butylmaleimide is a readily available and effective reagent for the modification of cysteine residues in solid-phase peptide synthesis. Its performance is characteristic of N-alkyl maleimides, exhibiting rapid reaction kinetics and high selectivity for thiols under optimal pH conditions. However, for applications requiring high in vivo stability, the potential for retro-Michael-induced deconjugation is a significant consideration.
For enhanced stability, researchers may consider N-aryl maleimides, which promote the formation of a more stable, hydrolyzed conjugate. Alternatively, other cysteine-reactive chemistries, such as those involving haloacetamides or Julia-Kocienski-like reagents, can be explored, though these may come with their own set of considerations regarding reaction conditions and selectivity. The choice of reagent should ultimately be guided by the specific requirements of the final application, balancing the need for reaction efficiency with the demand for conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of N-Butylmaleimide Thioether Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linkage between a biological molecule and a payload is a critical determinant of the efficacy and safety of bioconjugates. The reaction of a maleimide with a thiol to form a thioether bond is a widely employed strategy in bioconjugation, notably in the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of N-Butylmaleimide thioether bonds against other alternatives, supported by experimental data, to inform the rational design of stable and effective bioconjugates.
The primary concern regarding the stability of maleimide-thiol conjugates is the potential for the thioether bond to undergo a retro-Michael reaction. This reaction is a reversal of the initial conjugation, leading to the dissociation of the conjugate. The presence of endogenous thiols, such as glutathione (GSH) in plasma, can accelerate this process, leading to thiol exchange and potential off-target effects.
The Reversibility of N-Alkylmaleimide Thioether Bonds
N-Butylmaleimide falls into the class of N-alkyl substituted maleimides. While the thioether bond formed is generally considered stable, it possesses a degree of reversibility, particularly in thiol-rich environments. The primary mechanism of this instability is the retro-Michael reaction, which can lead to the exchange of the conjugated payload with other thiol-containing molecules.
A key strategy to mitigate this reversibility is the hydrolysis of the succinimide ring in the maleimide-thiol adduct. This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate. However, for many common N-alkyl-substituted maleimides, the rate of this stabilizing hydrolysis is slow.[1]
Quantitative Comparison of Maleimide Conjugate Stability
The stability of maleimide-thiol conjugates is often assessed by incubating them in the presence of a competing thiol, such as glutathione (GSH), and monitoring the amount of intact conjugate over time. The following table summarizes quantitative data on the stability of various maleimide-thiol adducts. While specific data for N-Butylmaleimide is limited in publicly available literature, data for the closely related N-ethylmaleimide (NEM) provides a strong basis for assessing its expected performance.
| Maleimide Type | Conjugated Thiol/Protein | Test Condition | Stability Metric | Result | Key Finding |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with 10-fold excess GSH in PBS (pH 7.4) at 25°C | % Degradation | ~15% after 25 hours | Demonstrates the susceptibility of N-alkyl maleimide adducts to thiol exchange. |
| N-ethylmaleimide (NEM) | N-acetylcysteine | Incubation with GSH | Half-life of conversion | 20-80 hours | The half-life can vary depending on the specific thiol conjugated. |
| N-alkyl maleimides | Cysteine-linked Antibody | Incubation in thiol-containing buffer and serum at 37°C for 7 days | % Deconjugation | 35-67% | Highlights the significant deconjugation of N-alkyl maleimide-based ADCs in a physiological environment.[2] |
| N-aryl maleimides | Cysteine-linked Antibody | Incubation in thiol-containing buffer and serum at 37°C for 7 days | % Deconjugation | <20% | N-aryl maleimides exhibit significantly improved stability due to faster hydrolysis of the thiosuccinimide ring.[2] |
| Self-hydrolyzing Maleimide | General Protein | Neutral pH | Reaction outcome | Rapid hydrolysis after conjugation | Designed to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[3] |
| Thiazine Linker | N-terminal Cysteine Peptide | Broad pH range, presence of GSH | Susceptibility to GSH adduct formation | Over 20 times less susceptible than traditional maleimide conjugates | An alternative conjugation strategy that forms a more stable linkage.[4] |
Signaling Pathways and Experimental Workflows
The stability of a maleimide-thiol conjugate is governed by the competition between the retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring.
Caption: Competing Fates of a Maleimide-Thiol Adduct.
A typical experimental workflow to assess the stability of a maleimide conjugate involves incubation with a competing thiol followed by analysis to quantify the remaining intact conjugate.
Caption: Workflow for Assessing Conjugate Stability.
Experimental Protocols
Protocol 1: General Procedure for Assessing Conjugate Stability against Thiol Exchange
This protocol outlines a general method for evaluating the stability of a pre-formed N-Butylmaleimide-thioether conjugate in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
Materials:
-
N-Butylmaleimide-conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 1% Trifluoroacetic acid in water)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the N-Butylmaleimide-conjugate in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of GSH in PBS (pH 7.4) (e.g., 100 mM).
-
-
Incubation:
-
In a microcentrifuge tube, dilute the conjugate stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
To initiate the exchange reaction, add GSH from the stock solution to the conjugate solution to achieve a final concentration of 10 mM (a 100-fold molar excess).
-
Incubate the reaction mixture at 37°C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 180 µL). This will stop the reaction by lowering the pH.
-
-
Analysis by HPLC:
-
Inject the quenched samples onto the C18 column.
-
Elute the components using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a wavelength appropriate for the conjugate (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact conjugate.
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and the half-life of the conjugate under these conditions.
-
Protocol 2: Monitoring Succinimide Ring Hydrolysis
This protocol can be used to assess the rate of the stabilizing ring-opening hydrolysis reaction.
Materials:
-
N-Butylmaleimide-conjugate of interest
-
Phosphate buffers at different pH values (e.g., pH 6.0, 7.4, and 8.5)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the N-Butylmaleimide-conjugate.
-
Dilute the conjugate in each of the different pH phosphate buffers to a final concentration of approximately 100 µM.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Analysis by LC-MS:
-
At various time points, inject an aliquot of each sample directly onto the LC-MS system.
-
Monitor the disappearance of the mass corresponding to the intact conjugate and the appearance of the mass corresponding to the hydrolyzed product (an increase of 18 Da due to the addition of a water molecule).
-
-
Data Analysis:
-
Quantify the relative peak areas of the intact and hydrolyzed conjugate over time to determine the rate of hydrolysis at each pH.
-
Conclusion and Recommendations
The thioether bond formed from the reaction of N-Butylmaleimide with a thiol exhibits a degree of reversibility due to its susceptibility to the retro-Michael reaction.[5] Based on data from closely related N-alkyl maleimides, it is expected that N-Butylmaleimide conjugates will demonstrate moderate stability, but will be prone to degradation in the presence of high concentrations of competing thiols, as found in the in vivo environment.[2] For applications requiring high stability, such as the development of long-circulating antibody-drug conjugates, several strategies can be employed:
-
Inducing Hydrolysis: After conjugation, incubating the conjugate at a slightly basic pH can promote the hydrolysis of the succinimide ring, leading to a more stable product.[3]
-
Alternative Maleimides: Consider the use of next-generation maleimides, such as N-aryl maleimides, which have been shown to form significantly more stable conjugates due to accelerated ring-opening hydrolysis.[2][6]
-
Alternative Ligation Chemistries: For applications demanding the highest level of stability, alternative thiol-reactive chemistries that form irreversible linkages, such as those based on bromoacetamides or perfluorophenylazides, may be more suitable.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Butylmaleimide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Butylmaleimide, including detailed operational and disposal plans to foster a secure research environment.
N-Butylmaleimide is a chemical compound utilized in various research and development applications. Understanding its hazard profile and implementing appropriate safety measures are critical to minimizing risks of exposure and ensuring the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal methods for N-Butylmaleimide.
Hazard Identification and Classification
N-Butylmaleimide is classified as a hazardous substance with the following primary concerns:
These classifications underscore the importance of stringent adherence to the safety protocols detailed below.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with N-Butylmaleimide. The following table summarizes the required PPE.
| Body Part | Required Protection | Specifications |
| Respiratory | Air-purifying respirator | NIOSH-approved with appropriate cartridges for organic vapors and particulates (e.g., type ABEK). A dust mask (type N95) may be sufficient for handling small quantities in a well-ventilated area. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face | Face shield | Recommended in addition to safety glasses or goggles, especially when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is advisable. |
| Feet | Closed-toe shoes | Made of a non-porous material. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for preventing accidental exposure and maintaining the integrity of the chemical.
Handling Workflow Diagram
Caption: A procedural flowchart for the safe handling of N-Butylmaleimide.
Step-by-Step Handling Procedure
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition. Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling:
-
Conduct all operations involving N-Butylmaleimide within a chemical fume hood to minimize inhalation exposure.[3]
-
Use compatible utensils (e.g., stainless steel or glass) for weighing and transferring the chemical.
-
-
Storage: Store N-Butylmaleimide in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly marked with the appropriate hazard warnings.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a sealed, labeled container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing N-Butylmaleimide must be treated as hazardous waste.
Waste Management Workflow
Caption: A step-by-step guide for the proper disposal of N-Butylmaleimide waste.
Disposal Procedure
-
Waste Segregation: Collect all materials contaminated with N-Butylmaleimide, including disposable gloves, bench paper, and any residual chemical, in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of N-Butylmaleimide down the drain or in regular trash.[4]
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle N-Butylmaleimide, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
